NF023 hexasodium
描述
属性
InChI |
InChI=1S/C35H26N4O21S6.6Na/c40-33(38-25-7-9-27(63(49,50)51)23-13-21(61(43,44)45)15-29(31(23)25)65(55,56)57)17-3-1-5-19(11-17)36-35(42)37-20-6-2-4-18(12-20)34(41)39-26-8-10-28(64(52,53)54)24-14-22(62(46,47)48)16-30(32(24)26)66(58,59)60;;;;;;/h1-16H,(H,38,40)(H,39,41)(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOOKWDOKJAVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na].[Na].[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26N4Na6O21S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692912 | |
| Record name | PUBCHEM_53249227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1168.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104869-31-0 | |
| Record name | PUBCHEM_53249227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NF023 Hexasodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
NF023 hexasodium is a polysulfonated aromatic compound, originally developed as an analogue of suramin. It has emerged as a valuable pharmacological tool for the study of purinergic signaling. This document provides a comprehensive overview of the mechanism of action of NF023, with a primary focus on its role as a selective and competitive antagonist of the P2X1 purinergic receptor. Additionally, its effects on other molecular targets, including specific G-protein alpha subunits, are detailed. This guide incorporates quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of NF023's pharmacological profile.
Core Mechanism of Action: P2X1 Receptor Antagonism
The principal mechanism of action of NF023 is its selective and competitive antagonism of the P2X1 receptor, a ligand-gated ion channel activated by adenosine triphosphate (ATP).
Competitive and Surmountable Antagonism
NF023 acts as a competitive antagonist at the P2X1 receptor. This means that NF023 binds to the same site as the endogenous agonist, ATP, thereby preventing receptor activation. This antagonism is surmountable, as increasing the concentration of the agonist can overcome the inhibitory effect of NF023.[1] Experimental evidence for this is demonstrated by a rightward shift in the ATP concentration-response curve in the presence of NF023, without a change in the maximal response.[1][2]
Subtype Selectivity
NF023 exhibits a marked selectivity for the P2X1 subtype over other P2X receptors. This selectivity is crucial for its utility as a specific pharmacological probe. The inhibitory potency of NF023, as indicated by IC50 values, is significantly higher for P2X1 receptors compared to other subtypes.
Quantitative Data on Receptor and G-Protein Inhibition
The following tables summarize the quantitative data regarding the inhibitory activity of NF023 on various P2X receptor subtypes and G-protein alpha subunits.
Table 1: Inhibitory Potency (IC50) of NF023 on Human P2X Receptor Subtypes
| Receptor Subtype | IC50 (μM) | Reference |
| Human P2X1 | 0.21 | [2][3][4][5] |
| Human P2X3 | 28.9 | [2][3][4][5] |
| Human P2X2 | > 50 | [2][3][4][5] |
| Human P2X4 | > 100 | [2][3][4][5] |
Table 2: Inhibitory Potency (IC50) of NF023 on Rat P2X Receptor Subtypes
| Receptor Subtype | IC50 (μM) | Reference |
| Rat P2X1 | 0.24 | [1] |
| Rat P2X3 | 8.5 | [1] |
Table 3: Inhibitory Potency (EC50) of NF023 on G-Protein Alpha Subunits
| G-Protein Subunit | EC50 (nM) | Reference |
| Recombinant Gαi-1 | ~300 | [2] |
| Recombinant Gαo | ~300 | [2] |
Additional Molecular Targets
Beyond its primary action on P2X1 receptors, NF023 has been shown to interact with other cellular components.
Inhibition of G-Protein Alpha Subunits
NF023 can directly inhibit the alpha subunits of the Gi/o family of G-proteins.[2] It is reported to have an EC50 value of approximately 300 nM for recombinant Gαi-1 and Gαo subunits.[2] This action is distinct from its P2X1 antagonism and suggests that NF023 may have broader effects on cellular signaling pathways regulated by these G-proteins.
Inhibition of HMGA2
More recently, NF023 has been identified as an inhibitor of the DNA-binding activity of High Mobility Group AT-hook 2 (HMGA2), with a reported IC50 of 10.63 μM.[3][4] This finding suggests a potential role for NF023 in modulating gene transcription and cancer-related pathways.
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by NF023.
Experimental Protocols
The characterization of NF023's mechanism of action relies on several key experimental techniques. Below are detailed methodologies for these approaches.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to study the effect of NF023 on P2X receptors expressed in a heterologous system.
Objective: To measure the ion channel activity of P2X receptors in the presence and absence of NF023 and an agonist like ATP.
Methodology:
-
Xenopus laevis Oocyte Preparation: Stage V-VI oocytes are harvested and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the specific human or rat P2X receptor subtype of interest.
-
Incubation: Injected oocytes are incubated for 2-7 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for receptor expression on the oocyte membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).
-
Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).
-
The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV) using a voltage clamp amplifier.
-
The agonist (e.g., ATP) is applied to the oocyte via the perfusion system to elicit an inward current, which is recorded.
-
To test the effect of NF023, the oocyte is pre-incubated with NF023 for a defined period before the co-application of NF023 and the agonist.
-
The reduction in the agonist-induced current in the presence of NF023 is measured to determine the inhibitory effect.
-
-
Data Analysis: Concentration-response curves are generated for the agonist in the presence of different concentrations of NF023 to determine the IC50 value and to perform a Schild analysis.
Schild Analysis for Competitive Antagonism
Schild analysis is a pharmacological method used to determine the dissociation constant (Kb) of a competitive antagonist.
Objective: To confirm the competitive nature of NF023's antagonism at P2X1 receptors and to quantify its affinity.
Methodology:
-
Generate Agonist Concentration-Response Curves: A cumulative concentration-response curve for the agonist (e.g., ATP) is generated in the absence of the antagonist.
-
Generate Curves in the Presence of Antagonist: The agonist concentration-response curve is then repeated in the presence of several fixed concentrations of NF023.
-
Determine Dose Ratios: For each concentration of NF023, the dose ratio (DR) is calculated. The dose ratio is the ratio of the agonist concentration required to produce a given response in the presence of the antagonist to the agonist concentration required to produce the same response in the absence of the antagonist.
-
Construct the Schild Plot: The data is plotted as log(DR-1) versus the logarithm of the molar concentration of the antagonist ([B]).
-
Data Analysis: A linear regression is performed on the Schild plot. For a simple competitive antagonist, the slope of the line should not be significantly different from 1. The x-intercept of the regression line provides an estimate of the pA2, which is the negative logarithm of the antagonist's dissociation constant (Kb).
G-Protein Binding Assay
This assay is used to measure the direct effect of NF023 on the activation of G-proteins.
Objective: To determine if NF023 directly inhibits the binding of GTP to Gα subunits.
Methodology:
-
Membrane Preparation: Cell membranes containing the G-protein of interest (e.g., from cells overexpressing a specific Gαi/o subunit) are prepared.
-
Assay Setup: The membrane preparation is incubated in a buffer containing a non-hydrolyzable, radiolabeled GTP analog (e.g., [³⁵S]GTPγS) or a fluorescently labeled GTP analog.
-
G-Protein Activation: An agonist for a co-expressed G-protein coupled receptor (GPCR) can be used to stimulate GTPγS binding.
-
Application of NF023: Different concentrations of NF023 are added to the assay to determine its effect on GTPγS binding.
-
Measurement of Binding: After incubation, the amount of bound GTPγS is quantified. For radiolabeled GTPγS, this is typically done by filtering the reaction mixture and measuring the radioactivity retained on the filter. For fluorescently labeled GTP, fluorescence polarization or a similar technique is used.
-
Data Analysis: The reduction in GTPγS binding in the presence of NF023 is used to calculate its EC50 value for G-protein inhibition.
Conclusion
This compound is a potent and selective competitive antagonist of the P2X1 purinergic receptor. Its well-characterized inhibitory profile at this receptor, coupled with its selectivity over other P2X subtypes, makes it an indispensable tool for elucidating the physiological and pathophysiological roles of P2X1-mediated signaling. Furthermore, its inhibitory effects on Gi/o-protein alpha subunits and HMGA2, though less potent, suggest additional mechanisms of action that may contribute to its overall pharmacological effects and warrant further investigation. The experimental protocols outlined in this guide provide a framework for the continued exploration of NF023 and other purinergic signaling modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 3. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
NF023 Hexasodium: A Technical Guide to its Preclinical Profile as a P2X1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF023 hexasodium is a suramin analogue that has been identified as a potent and selective competitive antagonist of the P2X1 purinergic receptor.[1][2][3] It also exhibits inhibitory activity against certain G-protein alpha subunits.[3] This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its mechanism of action, quantitative pharmacology, and the experimental methodologies used for its characterization. Due to its high selectivity for the P2X1 receptor over other P2X subtypes, NF023 serves as a critical research tool for elucidating the physiological and pathophysiological roles of P2X1-mediated signaling. This document summarizes key findings from in vitro and in vivo studies to support its application in drug discovery and development. To date, no clinical trials involving this compound have been identified in the public domain.
Mechanism of Action
This compound exerts its primary pharmacological effect as a selective and competitive antagonist at the P2X1 receptor, an ATP-gated ion channel.[1][2] By binding to the receptor, it prevents the endogenous ligand, adenosine triphosphate (ATP), from activating the channel, thereby inhibiting the influx of cations such as Na+ and Ca2+.[1] This antagonism has been demonstrated to be surmountable and voltage-insensitive.[1]
In addition to its effects on P2X receptors, NF023 has been shown to be a selective inhibitor of the α-subunits of the Go/i family of G-proteins.[3] It is reported to suppress GTPγS binding to recombinant G-protein α-subunits by inhibiting the formation of the agonist-receptor-G-protein ternary complex. NF023 does not interfere with the interaction between α-subunits and βγ-dimers but is thought to compete with the effector binding site.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound against various P2X receptor subtypes and G-proteins.
Table 1: In Vitro Antagonist Potency of NF023 at P2X Receptors
| Receptor Subtype | Species | IC50 (µM) | KB (µM) | pA2 | Reference(s) |
| P2X1 | Human | 0.21 | 1.1 ± 0.2 | - | [1] |
| P2X1 | Rat | 0.24 | - | - | [1] |
| P2X2 | Human | > 50 | - | - | [1] |
| P2X3 | Human | 28.9 | - | - | [1] |
| P2X3 | Rat | 8.5 | - | - | [1] |
| P2X2/3 (heteromultimer) | Rat | 1.6 (agonist: α,β-meATP) | - | - | [1] |
| P2X4 | Human | > 100 | - | - | [1] |
| P2X (general) | Rabbit (saphenous artery) | - | - | 5.69 ± 0.04 | [4] |
Table 2: In Vitro Inhibitory Activity of NF023 against G-Proteins
| G-Protein Subunit | EC50 | Reference(s) |
| Recombinant Gαi-1 | ~300 nM | [2] |
| Recombinant Gαo | ~300 nM | [2] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the key studies cited were not fully retrievable from the available resources. However, based on the abstracts and methodological descriptions, the following outlines the general procedures employed.
Heterologous Expression and Electrophysiological Recording in Xenopus Oocytes (Soto et al., 1999)
This study characterized the antagonistic properties of NF023 on various P2X receptors expressed in Xenopus laevis oocytes.[1]
General Methodology:
-
cRNA Preparation and Oocyte Injection: cRNA encoding different human and rat P2X receptor subunits (P2X1, P2X2, P2X3, P2X4) was synthesized and microinjected into prepared Xenopus oocytes. For heteromeric receptors, cRNAs for P2X2 and P2X3 were co-injected.[1]
-
Two-Electrode Voltage-Clamp (TEVC) Recordings: After an incubation period to allow for receptor expression, whole-cell currents were recorded from the oocytes using the TEVC technique. Oocytes were voltage-clamped, typically at a holding potential of -70 mV.[1]
-
Drug Application: ATP or the more stable analogue α,β-methylene ATP (α,β-meATP) was applied to elicit inward currents through the expressed P2X receptors. To determine the inhibitory effect of NF023, oocytes were pre-incubated with varying concentrations of NF023 before the application of the agonist.[1]
-
Data Analysis: Concentration-response curves for the agonist in the absence and presence of NF023 were generated to determine the IC50 values. The Schild equation was likely used to calculate the KB value for competitive antagonism.[1]
G-Protein Inhibition Assays (Freissmuth et al., 1996)
This research investigated the activity of suramin analogues, including NF023, as G-protein inhibitors.[5]
General Methodology:
-
Recombinant G-Protein Expression and Purification: Recombinant G-protein α-subunits (e.g., Gαi-1, Gαo) were expressed in and purified from E. coli.
-
[³⁵S]GTPγS Binding Assay: The assay measures the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to the G-protein α-subunit as an indicator of G-protein activation. The assay was likely performed in a buffer containing purified G-proteins, GDP, and Mg²⁺.
-
Inhibition by NF023: The ability of NF023 to inhibit G-protein activation was assessed by measuring [³⁵S]GTPγS binding in the presence of varying concentrations of the compound. The EC50 value, representing the concentration of NF023 that causes half-maximal inhibition, was then determined.
Vasoconstriction Assays in Isolated Rabbit Arteries (Ziyal et al., 1997)
This study examined the selective antagonist effects of NF023 on P2X receptor-mediated vasoconstriction.[4]
General Methodology:
-
Tissue Preparation: Rings of rabbit saphenous artery and thoracic aorta were isolated and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Isometric Tension Recording: Changes in the isometric tension of the arterial rings were recorded using force transducers.
-
Vasoconstriction and Vasodilation Measurement: In the saphenous artery, cumulative concentration-response curves to the P2X receptor agonist α,β-meATP were obtained in the absence and presence of increasing concentrations of NF023. In some experiments, contractile responses to noradrenaline or histamine were also measured. In the thoracic aorta, endothelium-dependent and -independent vasodilation to ATP was assessed in pre-contracted vessels.[4]
-
Data Analysis: The antagonist potency of NF023 was quantified by calculating the pA₂ value from the parallel rightward shifts of the agonist concentration-response curves, indicative of competitive antagonism.[4]
Mandatory Visualization
Caption: P2X1 receptor signaling pathway and its inhibition by NF023.
Caption: Experimental workflow for characterizing a P2X1 receptor antagonist.
In Vivo Studies
An in vivo study in pithed rats demonstrated that intravenous administration of NF023 (100 µmol/kg) antagonized the vasopressor responses to the P2X agonist α,β-mATP but not to noradrenaline, highlighting its selectivity in a whole-animal model.[6]
Conclusion
This compound is a valuable pharmacological tool for the study of P2X1 receptor and Gαo/i G-protein signaling. Its high selectivity for the P2X1 receptor makes it particularly useful for differentiating the roles of this specific receptor subtype in various physiological and pathological processes. The provided quantitative data and overview of experimental methodologies underscore its utility in preclinical research. The absence of publicly available clinical trial data suggests that its application has been primarily in a research capacity. Further investigations could explore its therapeutic potential in conditions where P2X1 receptor signaling is implicated, such as thrombosis, inflammation, and chronic pain.
References
- 1. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 4. Vasoconstrictor responses via P2X-receptors are selectively antagonized by NF023 in rabbit isolated aorta and saphenous artery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of receptor/G protein coupling by suramin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | P2X Receptor | TargetMol [targetmol.com]
An In-depth Technical Guide to the Selectivity of NF023 Hexasodium, a P2X1 Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the selectivity profile of NF023, a subtype-selective, competitive, and reversible antagonist of the P2X1 receptor. The document details its potency at various P2X receptor subtypes, known off-target activities, the underlying signaling pathways, and the experimental protocols used for its characterization.
NF023 Selectivity and Potency Profile
NF023 is a suramin analogue that demonstrates notable selectivity for the P2X1 receptor subtype.[1] It acts as a competitive and surmountable antagonist, meaning it reversibly binds to the same site as the endogenous agonist, ATP, and its inhibitory effect can be overcome by increasing the agonist concentration.[1] Its potency varies significantly across different P2X receptor subtypes and species.
The inhibitory activity of NF023 is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to block 50% of the ATP-induced response.
Table 1: NF023 Potency at Human P2X Receptor Subtypes
| Receptor Subtype | IC50 (μM) | Reference |
|---|---|---|
| P2X1 | 0.21 | [1][2] |
| P2X3 | 28.9 | [1][2] |
| P2X2 | > 50 | [1][2] |
Table 2: NF023 Potency at Rat P2X Receptor Subtypes
| Receptor Subtype | IC50 (μM) | Reference |
|---|---|---|
| P2X1 | 0.24 | [1] |
| P2X3 | 8.5 | [1] |
| P2X2 | > 50 | [1] |
| P2X4 | > 100 |[1] |
As the data indicates, NF023 is most potent at the human and rat P2X1 receptors. It displays intermediate sensitivity for P2X3 receptors and is significantly less active or inactive at P2X2 and P2X4 subtypes at concentrations up to 100 μM.[1] Furthermore, NF023 is reported to be selective over P2Y receptors, adrenoceptors, and histamine receptors.[2]
P2X1 Receptor Signaling Pathway and Antagonism by NF023
P2X1 receptors are ATP-gated, non-selective cation channels.[3][4] Upon binding of extracellular ATP, the receptor undergoes a conformational change, opening an ion channel pore.[5][6] This allows the rapid influx of cations, primarily Ca²⁺ and Na⁺, leading to depolarization of the cell membrane and initiating various downstream cellular responses, such as smooth muscle contraction and platelet aggregation.[3][5][7] NF023 exerts its antagonistic effect by competitively blocking the ATP binding site, thereby preventing channel activation and subsequent ion influx.[1][6]
Caption: P2X1 receptor activation by ATP and competitive antagonism by NF023.
Off-Target Activities
While relatively selective for P2X1, NF023 is not entirely specific. It has been shown to interact with other cellular targets, which is a critical consideration for its use in experimental systems.
-
G Proteins: NF023 selectively inhibits the α-subunit of Go/i proteins with an EC50 of approximately 300 nM.[2]
-
HMGA2: It also inhibits the DNA-binding activity of High Mobility Group AT-hook 2 (HMGA2) with an IC50 of 10.63 μM.[2]
Caption: Selectivity and off-target interaction profile of NF023.
Experimental Protocols for Characterization
The selectivity and potency of NF023 are typically determined using electrophysiological techniques on heterologous expression systems. The protocol described by Soto et al. (1999) is a foundational method for this characterization.[1]
This method is ideal for studying ligand-gated ion channels due to the large size of the oocytes and their robust expression of foreign proteins.[8]
-
Oocyte Preparation and Receptor Expression:
-
Stage V-VI oocytes are harvested from Xenopus laevis.
-
The oocytes are defolliculated to remove surrounding follicular cells.
-
cRNA encoding the specific human or rat P2X receptor subtype (e.g., P2X1, P2X2, P2X3, P2X4) is injected into the oocytes.
-
Injected oocytes are incubated for 2-5 days to allow for receptor expression on the cell membrane.[8]
-
-
Electrophysiological Recording:
-
A single oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96).
-
The oocyte is impaled with two microelectrodes filled with a high molarity salt solution (e.g., 3 M KCl), serving as the voltage and current electrodes.
-
The oocyte membrane potential is clamped at a holding potential, typically -60 mV.[8]
-
-
Data Acquisition and Analysis:
-
A baseline current is established.
-
The agonist (e.g., ATP at its EC50 or EC90 concentration) is applied to the oocyte, and the resulting inward current is recorded.
-
To determine the IC50, the oocyte is pre-incubated with varying concentrations of NF023 before being challenged again with the agonist.
-
The percentage of inhibition of the ATP-induced current is plotted against the concentration of NF023. The data is then fitted to a concentration-response curve to calculate the IC50 value.
-
To confirm competitive antagonism, full concentration-response curves for ATP are generated in the absence and presence of fixed concentrations of NF023. A rightward shift in the ATP EC50 without a change in the maximal response indicates competitive antagonism.[1]
-
Caption: Experimental workflow for determining antagonist IC50 using TEVC.
Conclusion
NF023 hexasodium is a valuable pharmacological tool for studying the physiological roles of the P2X1 receptor. Its profile is characterized by high potency and competitive antagonism at the P2X1 subtype, with significantly lower potency at other P2X receptors.[1] However, researchers must remain cognizant of its known off-target effects on Gαo/i proteins and HMGA2 to ensure accurate interpretation of experimental results.[2] The methodologies outlined in this guide, particularly electrophysiological analysis in heterologous expression systems, remain the gold standard for characterizing the selectivity and potency of P2X receptor modulators.
References
- 1. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of P2X1 receptors by modulators of the cAMP effectors PKA and EPAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 6. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
In-Depth Technical Guide: NF023 Hexasodium as a G-Protein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NF023, a hexasodium salt and symmetrical suramin analogue, is a potent and selective antagonist of G-proteins, specifically targeting the α-subunits of the Gαi/o family. Its mechanism of action involves the direct inhibition of the GDP/GTP exchange, a critical step in G-protein activation, thereby preventing the dissociation of the Gα subunit from the Gβγ dimer and subsequent downstream signaling. This technical guide provides a comprehensive overview of the biochemical activity of NF023, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. The guide is intended to serve as a resource for researchers utilizing NF023 as a tool to probe G-protein signaling pathways and for professionals in the field of drug discovery and development.
Introduction
G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in cellular signaling and making them a primary target for drug development. Upon agonist binding, GPCRs catalyze the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated heterotrimeric G-protein, leading to its activation and dissociation into Gα-GTP and Gβγ subunits. The Gαi/o family of G-proteins is primarily involved in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
NF023 has emerged as a valuable pharmacological tool for the selective inhibition of the Gαi/o signaling cascade. By preventing the formation of the active Gα-GTP state, NF023 effectively uncouples the receptor from its downstream effector enzymes. This document details the inhibitory activity of NF023 on G-protein signaling, providing quantitative data and methodologies for its study.
Mechanism of Action
NF023 acts as a direct antagonist of Gαi/o subunits. Its primary mechanism of action is the inhibition of the agonist-induced guanine nucleotide exchange on the Gα subunit.[1] Specifically, NF023 prevents the dissociation of GDP from the Gα subunit, which is the rate-limiting step in the activation of the G-protein heterotrimer.[1] This blockade of GDP release stabilizes the inactive Gα-GDP state, thus inhibiting the formation of the active Gα-GTP.
Importantly, NF023 does not interfere with the interaction between the Gα and Gβγ subunits. Instead, it is believed to compete with the binding of effector molecules to the Gα subunit.[2] By occupying a site that overlaps with the effector-binding domain, NF023 prevents the activated G-protein from interacting with and modulating the activity of downstream targets such as adenylyl cyclase.
Quantitative Inhibitory Data
The inhibitory activity of NF023 has been quantified in various in vitro assays. The following tables summarize the key quantitative data for its activity as a G-protein inhibitor and its off-target activity on P2X receptors.
Table 1: G-Protein Inhibitory Activity of NF023
| Parameter | G-Protein Subtype | Value | Assay System | Reference |
| EC₅₀ | Gαo/Gi | ~300 nM | Recombinant G-protein α-subunits | [2][3] |
Table 2: P2X Receptor Antagonist Activity of NF023
| Parameter | Receptor Subtype | Species | Value (IC₅₀) | Reference |
| IC₅₀ | P2X₁ | Human | 0.21 µM | [3][4] |
| IC₅₀ | P2X₁ | Rat | 0.24 µM | [4] |
| IC₅₀ | P2X₂ | Human | > 50 µM | [3][4] |
| IC₅₀ | P2X₃ | Human | 28.9 µM | [3][4] |
| IC₅₀ | P2X₃ | Rat | 8.5 µM | [4] |
| IC₅₀ | P2X₄ | Human | > 100 µM | [3][4] |
| Kₑ | P2X₁ | - | 1.1 ± 0.2 µM | [4] |
Signaling Pathways and Experimental Workflows
GPCR Signaling Pathway Inhibition by NF023
The following diagram illustrates the canonical Gαi-coupled GPCR signaling pathway and the point of intervention by NF023.
Experimental Workflow: GTPγS Binding Assay
This workflow outlines the key steps in a GTPγS binding assay used to characterize the inhibitory effect of NF023 on G-protein activation.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the G-protein inhibitory activity of NF023, based on established methodologies.
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. Inhibition of this binding by NF023 provides a direct measure of its inhibitory activity.
Materials:
-
Cell membranes expressing the Gαi/o-coupled receptor of interest.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Agonist for the receptor of interest.
-
NF023 hexasodium.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the GPCR of interest using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in Assay Buffer.
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 100 µL:
-
25 µL of cell membranes (10-20 µg of protein).
-
25 µL of NF023 at various concentrations (or vehicle control).
-
25 µL of agonist at a fixed concentration (typically EC₈₀).
-
Pre-incubate for 15 minutes at 30°C.
-
-
Initiate Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 4 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of 10 µM unlabeled GTPγS). Plot the percentage of inhibition of specific binding against the log concentration of NF023 and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Adenylyl Cyclase Activity Assay
This assay measures the production of cAMP by adenylyl cyclase. Inhibition of agonist-induced suppression of adenylyl cyclase activity by NF023 demonstrates its effect on the Gαi/o pathway.
Materials:
-
Cell membranes expressing the Gαi/o-coupled receptor of interest.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), 0.1% BSA.
-
Forskolin (to stimulate adenylyl cyclase).
-
Agonist for the receptor of interest.
-
This compound.
-
cAMP standard.
-
cAMP assay kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the following in a final volume of 100 µL:
-
20 µL of cell membranes (20-50 µg of protein).
-
10 µL of NF023 at various concentrations (or vehicle control).
-
10 µL of agonist at a fixed concentration.
-
10 µL of Forskolin (10 µM final concentration).
-
50 µL of Assay Buffer containing ATP.
-
-
Incubation: Incubate the tubes for 15 minutes at 30°C.
-
Termination: Stop the reaction by adding 100 µL of 0.2 N HCl and boiling for 5 minutes.
-
Neutralization and Centrifugation: Neutralize the samples with 100 µL of 0.2 M Imidazole. Centrifuge at 10,000 x g for 5 minutes to pellet the membrane debris.
-
cAMP Quantification: Measure the cAMP concentration in the supernatant using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced decrease in forskolin-stimulated cAMP production. Plot this against the log concentration of NF023 to determine the EC₅₀ value.
Conclusion
This compound is a selective and potent inhibitor of the Gαi/o family of G-proteins, acting through the direct blockade of GDP/GTP exchange. Its well-characterized mechanism of action and defined inhibitory constants make it an invaluable tool for the study of G-protein signaling pathways. The experimental protocols detailed in this guide provide a framework for the accurate and reproducible characterization of NF023's activity, facilitating its use in both basic research and drug discovery applications. Researchers should, however, remain mindful of its off-target effects, particularly on P2X receptors, and incorporate appropriate controls in their experimental designs.
References
- 1. Inhibition of receptor/G protein coupling by suramin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 4. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
NF023 Hexasodium: A Technical Guide to its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of NF023 hexasodium, a potent and selective antagonist of the P2X1 purinergic receptor. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of pharmacology, neuroscience, and cardiovascular research.
Chemical Properties and Structure
This compound is a symmetrical polysulfonated naphthylurea derivative, structurally related to suramin. Its chemical structure and properties are summarized below.
Chemical Structure
-
IUPAC Name : hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate
-
Synonyms : NF 023 hexasodium, NF 023
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₃₅H₂₀N₄Na₆O₂₁S₆ | [1] |
| Molecular Weight | 1162.86 g/mol | |
| Appearance | Solid | [2] |
| Solubility | Water: 100 mM | [1] |
| Storage | Desiccate at room temperature. Solutions can be aliquoted and frozen at -20°C. | [3] |
Biological Activity and Mechanism of Action
This compound is a well-characterized antagonist of P2X receptors, with a notable selectivity for the P2X1 subtype. It also exhibits inhibitory activity towards certain G-proteins.
P2X Receptor Antagonism
NF023 acts as a competitive antagonist at P2X1 receptors.[3] This antagonism is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist, ATP.[3] The selectivity profile of NF023 for various human P2X receptor subtypes is detailed in Table 2.
| Receptor Subtype | IC₅₀ (μM) | Source |
| Human P2X₁ | 0.21 | [4] |
| Human P2X₂ | > 50 | [4] |
| Human P2X₃ | 28.9 | [4] |
| Human P2X₄ | > 100 | [4] |
The antagonistic activity of NF023 at P2X1 receptors makes it a valuable tool for studying the physiological and pathological roles of these channels, which are implicated in processes such as platelet aggregation, smooth muscle contraction, and neurotransmission.
G-Protein Inhibition
In addition to its effects on P2X receptors, NF023 has been shown to be a selective inhibitor of the α-subunits of G₀/Gᵢ proteins, with an EC₅₀ of approximately 300 nM. This activity is distinct from its P2X antagonism and should be considered when interpreting experimental results.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes for P2X Receptor Characterization
This protocol describes the functional characterization of P2X receptors expressed in Xenopus laevis oocytes and the evaluation of the antagonistic properties of NF023.
3.1.1. Oocyte Preparation and cRNA Injection
-
Harvest stage V-VI oocytes from anesthetized female Xenopus laevis.
-
Treat the oocytes with collagenase (e.g., 2 mg/mL in Ca²⁺-free OR2 solution) to remove the follicular layer.
-
Manually defolliculate the oocytes.
-
Inject oocytes with cRNA encoding the desired P2X receptor subtype (e.g., human P2X1).
-
Incubate the injected oocytes in Barth's solution at 18°C for 2-5 days to allow for receptor expression.
3.1.2. Electrophysiological Recording
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2).
-
Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.
-
Voltage-clamp the oocyte at a holding potential of -60 mV using a suitable amplifier.
-
Apply the P2X receptor agonist (e.g., ATP or α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC₅₀) to establish a baseline current.
-
To test the antagonistic effect of NF023, pre-incubate the oocyte with varying concentrations of NF023 for a defined period (e.g., 1-5 minutes) before co-applying the agonist and NF023.
-
Record the inward currents elicited by the agonist in the absence and presence of the antagonist.
-
Wash the oocyte with Ringer's solution between applications to allow for recovery.
3.1.3. Data Analysis
-
Measure the peak amplitude of the agonist-induced currents.
-
Normalize the current responses in the presence of NF023 to the control response (agonist alone).
-
Plot the normalized response against the logarithm of the NF023 concentration to generate a concentration-response curve.
-
Fit the data to a sigmoidal dose-response equation to determine the IC₅₀ value.
GTPγS Binding Assay for G-Protein Inhibition
This protocol outlines a method to assess the inhibitory effect of NF023 on G-protein activation using a [³⁵S]GTPγS binding assay in cell membranes expressing a G-protein coupled receptor (GPCR) that couples to Gᵢ/G₀.
3.2.1. Membrane Preparation
-
Culture cells (e.g., HEK293 or CHO) expressing the GPCR of interest.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
3.2.2. GTPγS Binding Assay
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Cell membranes (typically 10-20 µg of protein per well).
-
Varying concentrations of NF023 or vehicle control.
-
A GPCR agonist to stimulate G-protein activation.
-
GDP (e.g., 10 µM) to maintain the G-protein in its inactive state before stimulation.
-
-
Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity bound to the filters using a scintillation counter.
3.2.3. Data Analysis
-
Determine the non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Calculate the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding by NF023.
-
Plot the percentage of inhibition against the logarithm of the NF023 concentration and fit the data to determine the EC₅₀ value.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental investigation of this compound.
References
An In-depth Technical Guide to the Core Functions of NF023 Hexasodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
NF023 hexasodium, a suramin analogue, is a multifaceted pharmacological tool with a primary role as a selective and competitive antagonist of the P2X1 purinergic receptor. Beyond its interaction with this ligand-gated ion channel, NF023 also exhibits inhibitory activity against the α-subunits of Gi/o G-proteins and the high mobility group AT-hook 2 (HMGA2) protein. This guide provides a comprehensive overview of the core functions of NF023, presenting quantitative data, detailed experimental protocols for its characterization, and visualizations of its associated signaling pathways and experimental workflows. The information is intended to support researchers and drug development professionals in utilizing NF023 as a research tool and in understanding its therapeutic potential and limitations.
Core Pharmacological Functions
This compound is recognized for three primary inhibitory activities:
-
P2X1 Receptor Antagonism: NF023 is a potent and selective competitive antagonist of the P2X1 receptor, an ATP-gated cation channel.[1] It exhibits significantly higher affinity for the P2X1 subtype compared to other P2X receptors.[1]
-
G-protein Inhibition: It acts as a direct antagonist of the α-subunits of the Gi/o family of G-proteins, inhibiting their activation.
-
HMGA2 Inhibition: NF023 can inhibit the DNA-binding activity of the HMGA2 protein.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's inhibitory activities.
Table 1: Inhibitory Potency of NF023 at Human P2X Receptors
| Receptor Subtype | IC50 (μM) | Reference(s) |
| P2X1 | 0.21 | [1] |
| P2X2 | > 50 | [1] |
| P2X3 | 28.9 | [1] |
| P2X4 | > 100 | [1] |
Table 2: Inhibitory Potency of NF023 at Rat P2X Receptors
| Receptor Subtype | IC50 (μM) | Reference(s) |
| P2X1 | 0.24 | [1] |
| P2X2 | > 50 | [1] |
| P2X3 | 8.5 | [1] |
Table 3: Other Inhibitory Activities of NF023
| Target | Parameter | Value | Reference(s) |
| Gαo/i | EC50 | ~300 nM | |
| HMGA2 | IC50 | 10.63 μM | |
| P2X1 (human) | KB | 1.1 ± 0.2 µM | [1] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by NF023.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of NF023.
P2X1 Receptor Antagonism: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This method is used to study the effect of NF023 on P2X1 receptors expressed in Xenopus oocytes.
Protocol Steps:
-
Oocyte Preparation:
-
Harvest stage V-VI oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject oocytes with cRNA encoding the human or rat P2X1 receptor.
-
Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).
-
Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) for voltage clamping.
-
Clamp the membrane potential at a holding potential of -50 to -70 mV.
-
Apply the P2X1 receptor agonist, ATP or α,β-methylene ATP (α,β-meATP), to elicit an inward current.
-
To determine the IC50 of NF023, co-apply a fixed concentration of the agonist with varying concentrations of NF023 and measure the inhibition of the agonist-induced current.
-
For determining the mode of antagonism, generate agonist concentration-response curves in the absence and presence of fixed concentrations of NF023. A rightward shift in the concentration-response curve without a change in the maximal response is indicative of competitive antagonism.
-
P2X1 Receptor Antagonism: Whole-Cell Patch Clamp in Mammalian Cells
This technique allows for the study of NF023's effects on P2X1 receptors in a mammalian cell context.
Protocol Steps:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) on glass coverslips.
-
Transfect the cells with a plasmid encoding the P2X1 receptor and a fluorescent reporter protein (e.g., GFP) to identify transfected cells.
-
Allow 24-48 hours for receptor expression.
-
-
Electrophysiological Recording:
-
Place a coverslip with transfected cells in a recording chamber on an inverted microscope.
-
Perfuse the chamber with an external recording solution.
-
Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution.
-
Approach a fluorescently labeled cell with the patch pipette and form a high-resistance seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the P2X1 agonist to induce an inward current.
-
Assess the inhibitory effect of NF023 by pre-incubating the cells with varying concentrations of NF023 before and during agonist application.
-
Gαi/o Inhibition: [³⁵S]GTPγS Binding Assay
This assay measures the ability of NF023 to inhibit the activation of Gαi/o proteins.
Protocol Steps:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line endogenously or recombinantly expressing a Gi/o-coupled receptor.
-
Homogenize the cells and centrifuge to pellet the membranes. Resuspend the membranes in an appropriate buffer.
-
-
Binding Assay:
-
In a microplate, combine the cell membranes, a Gi/o-coupled receptor agonist, and varying concentrations of NF023 in an assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture to allow for the binding of [³⁵S]GTPγS to activated G-proteins.
-
Terminate the reaction by rapid filtration through a filter mat to separate bound from free [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
A decrease in [³⁵S]GTPγS binding in the presence of NF023 indicates inhibition of G-protein activation.
-
HMGA2-DNA Interaction: AlphaScreen Assay
This is a high-throughput screening method to identify inhibitors of the HMGA2-DNA interaction.
Protocol Steps:
-
Reagent Preparation:
-
Use a biotinylated DNA probe containing an AT-rich sequence and a His-tagged recombinant HMGA2 protein.
-
Prepare streptavidin-coated donor beads and nickel-chelate acceptor beads.
-
-
Assay Procedure:
-
In a microplate, incubate the biotinylated DNA with streptavidin-coated donor beads.
-
In a separate tube, incubate the His-tagged HMGA2 with nickel-chelate acceptor beads.
-
Combine the DNA-donor bead and HMGA2-acceptor bead complexes in the presence of varying concentrations of NF023.
-
Incubate in the dark to allow for the interaction between HMGA2 and DNA, bringing the donor and acceptor beads into proximity.
-
Excite the donor beads at 680 nm. If an interaction occurs, singlet oxygen is produced, which diffuses to the acceptor beads, leading to light emission at 520-620 nm.
-
Measure the luminescent signal. A decrease in the signal in the presence of NF023 indicates inhibition of the HMGA2-DNA interaction.
-
Experimental Workflow and Logical Relationships
The following diagram outlines a typical experimental workflow for characterizing a compound like NF023.
Preclinical Development Considerations
As a research tool, NF023 offers the advantage of being a relatively selective antagonist for the P2X1 receptor, which is valuable for elucidating the physiological and pathological roles of this receptor. However, its progression as a therapeutic agent faces several challenges inherent to suramin and its analogs.
Advantages:
-
High P2X1 Selectivity: Its selectivity for P2X1 over other P2X subtypes makes it a useful tool for in vitro and in vivo studies to probe P2X1 function.[1]
Limitations:
-
Off-Target Effects: NF023's activity against Gi/o proteins and HMGA2 indicates a degree of promiscuity, which could lead to unintended side effects in a clinical setting.
-
Poor Druglikeness: Like suramin, NF023 is a large, highly charged molecule, which generally results in poor oral bioavailability and limited cell permeability.[2][3] This often restricts its use to in vitro applications or in vivo administration via injection.
-
Toxicity: Suramin itself is associated with significant toxicity, and while analogs may have improved profiles, this remains a concern for the development of related compounds.[3]
The therapeutic potential of targeting the P2X1 receptor is significant, with possible applications in thrombosis, inflammation, and urological disorders.[4] However, the development of more drug-like P2X1 antagonists with improved selectivity and pharmacokinetic properties is a key objective for future drug discovery efforts.[4]
Conclusion
This compound is a valuable pharmacological agent for the study of P2X1 receptor and Gi/o-protein signaling. This guide has provided a detailed overview of its core functions, supported by quantitative data and experimental protocols. While its utility as a direct therapeutic agent is limited by its chemical properties and off-target activities, NF023 remains an important tool for basic research and a foundational molecule for the design of next-generation P2X1 receptor antagonists with improved therapeutic potential. Researchers and drug development professionals should consider both the advantages and limitations of NF023 when designing experiments and interpreting results.
References
- 1. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Redesign of Suramin Analogs for Novel Antimicrobial Lead Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 4. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
NF023 Hexasodium: A Technical Guide to its Interaction with P2X Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory activity of NF023 hexasodium on various P2X receptor subtypes. The information presented herein is curated for professionals engaged in pharmacological research and drug development, with a focus on delivering precise quantitative data, detailed experimental methodologies, and clear visual representations of the underlying biological processes.
Introduction to NF023 and P2X Receptors
This compound is a suramin analogue that has been identified as a selective antagonist for certain subtypes of the P2X receptor family. P2X receptors are ligand-gated ion channels that are activated by extracellular adenosine 5'-triphosphate (ATP).[1] These receptors are trimers, and the binding of ATP is thought to occur at the interfaces between the three subunits, leading to a conformational change that opens an ion-permeable pore.[1] The influx of cations such as Na⁺ and Ca²⁺ through the opened channel leads to depolarization of the cell membrane and the activation of various Ca²⁺-sensitive intracellular processes.[1] There are seven mammalian P2X receptor subtypes (P2X1-P2X7), which are involved in a wide range of physiological processes, including neurotransmission, inflammation, and smooth muscle contraction.
Data Presentation: IC50 Values of NF023 for P2X Receptor Subtypes
The inhibitory potency of this compound varies significantly across the different P2X receptor subtypes. The half-maximal inhibitory concentration (IC50) values, primarily determined through electrophysiological studies on heterologously expressed human and rat receptors, are summarized in the tables below for easy comparison.
Table 1: IC50 Values of NF023 for Human P2X Receptor Subtypes
| Receptor Subtype | IC50 (µM) |
| P2X1 | 0.21[2][3] |
| P2X2 | > 50[2][3] |
| P2X3 | 28.9[2][3] |
| P2X4 | > 100[2][3] |
| P2X5 | Data not available |
| P2X6 | Data not available |
| P2X7 | Low affinity |
Table 2: IC50 Values of NF023 for Rat P2X Receptor Subtypes
| Receptor Subtype | IC50 (µM) |
| P2X1 | 0.24 |
| P2X2 | > 50 |
| P2X3 | 8.5 |
| P2X4 | Insensitive up to 100 µM |
| P2X5 | Data not available |
| P2X6 | Data not available |
| P2X7 | Low affinity |
Note on P2X5, P2X6, and P2X7 Receptors:
-
P2X5 & P2X6: There is a lack of selective pharmacological tools for these receptor subtypes, and specific IC50 values for NF023 have not been reported.
-
P2X7: Prototypic P2X receptor antagonists like suramin, to which NF023 is an analogue, generally exhibit low affinity for the P2X7 receptor. The stimulation of P2X7 receptors in rat parotid acinar cells is blocked by suramin with a relatively low potency (IC50 ~ 250 µM).[3]
Experimental Protocols
The IC50 values presented in this guide were primarily determined using the two-electrode voltage clamp (TEVC) technique on Xenopus laevis oocytes that were heterologously expressing specific P2X receptor subtypes. This is a standard and powerful electrophysiological method for characterizing ligand-gated ion channels.[4][5][6]
Key Experimental Methodology: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
-
Oocyte Preparation and cRNA Injection:
-
Stage V-VI oocytes are harvested from female Xenopus laevis frogs.
-
The oocytes are defolliculated, typically through a combination of enzymatic digestion (e.g., with collagenase) and manual stripping.
-
Complementary RNA (cRNA) encoding the specific human or rat P2X receptor subunit of interest is microinjected into the cytoplasm of the oocytes.
-
Injected oocytes are incubated for 2-5 days in a suitable medium (e.g., Barth's solution) to allow for the expression and insertion of the P2X receptors into the oocyte membrane.
-
-
Electrophysiological Recording:
-
An oocyte expressing the target P2X receptor is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96 solution containing NaCl, KCl, CaCl₂, MgCl₂, and HEPES buffer at a physiological pH).
-
The oocyte is impaled with two microelectrodes filled with a high salt solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current into the oocyte.
-
A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a constant level (e.g., -50 mV or -60 mV).
-
-
IC50 Determination:
-
A baseline current is established.
-
The P2X receptor agonist, typically ATP, is applied to the oocyte at a concentration that elicits a near-maximal response (e.g., the EC90 concentration). This establishes the control current amplitude.
-
To determine the inhibitory effect of NF023, oocytes are pre-incubated with varying concentrations of NF023 for a set period (e.g., 2-5 minutes).
-
Following pre-incubation, the same EC90 concentration of ATP is co-applied with the respective concentration of NF023, and the peak inward current is recorded.
-
The peak current in the presence of each NF023 concentration is normalized to the control current (ATP alone).
-
-
Data Analysis:
-
The normalized current is plotted against the logarithm of the NF023 concentration.
-
The resulting data points are fitted to a sigmoidal dose-response curve.
-
The IC50 value, which is the concentration of NF023 that produces 50% inhibition of the maximal ATP-induced current, is calculated from this curve.
-
Mandatory Visualizations
P2X Receptor Signaling Pathway
References
- 1. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X7 Receptor Antagonists Display Agonist-like Effects on Cell Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X Electrophysiology and Surface Trafficking in Xenopus Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage clamp recordings from Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity and Kinetics of NF023 Hexasodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
NF023 hexasodium, a suramin analogue, is a valuable pharmacological tool for studying purinergic signaling. It acts as a selective and competitive antagonist of P2X1 receptors and an inhibitor of Gαi/o subunit G-proteins. This technical guide provides a comprehensive overview of the binding affinity and kinetics of NF023, detailing the experimental methodologies used for its characterization and illustrating the key signaling pathways it modulates. The information presented herein is intended to support researchers and drug development professionals in utilizing NF023 for their scientific investigations.
Introduction
This compound is a polysulfonated naphthylurea compound that has emerged as a critical tool for dissecting the roles of P2X1 receptors and Gαi/o proteins in various physiological and pathophysiological processes. Its selectivity profile makes it particularly useful for distinguishing the contributions of these signaling components in complex biological systems. This guide summarizes the quantitative data on NF023's binding affinity, outlines the experimental protocols for its characterization, and provides visual representations of its mechanisms of action.
Binding Affinity and Kinetics of this compound
The interaction of NF023 with its primary targets, P2X1 receptors and Gαi/o proteins, has been characterized by its binding affinity. While specific kinetic parameters such as on-rate (k_on) and off-rate (k_off) are not extensively reported in the public domain, the available affinity data, including IC50, EC50, and KB values, provide a robust understanding of its potency and selectivity.
P2X Receptor Antagonism
NF023 is a potent and selective competitive antagonist of P2X1 receptors. Its antagonism is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist, ATP. The affinity of NF023 for various P2X receptor subtypes is summarized in the table below.
| Receptor Subtype | Species | IC50 (µM) | KB (µM) | Comments |
| P2X1 | Human | 0.21[1] | 1.1 ± 0.2[2] | Potent and competitive antagonism.[1][2] |
| Rat | 0.24[2] | - | High affinity. | |
| P2X2 | Human | > 50[1] | - | Low sensitivity.[2] |
| P2X3 | Human | 28.9[1] | - | Intermediate sensitivity.[2] |
| Rat | 8.5[2] | - | ||
| P2X4 | Human | > 100[1] | - | Insensitive.[2] |
Table 1: Binding Affinity of NF023 for P2X Receptor Subtypes.
G-Protein Inhibition
NF023 also functions as a direct inhibitor of the α-subunits of the Go/Gi family of G-proteins. It is selective for recombinant Gαi alpha-1 and Gαo alpha subunits.[1] This inhibition is achieved by preventing the exchange of GDP for GTP, a critical step in G-protein activation.
| G-Protein Subunit | EC50 (nM) | Comments |
| Gαi/o | ~300 | Selective inhibition. |
Table 2: Inhibitory Potency of NF023 on Gαi/o Subunits.
Experimental Protocols
The characterization of NF023's binding affinity and mechanism of action relies on specialized in vitro assays. The following sections provide detailed methodologies for the key experiments cited.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes for P2X Receptor Antagonism
This electrophysiological technique is instrumental in characterizing the effects of compounds on ion channels expressed in Xenopus oocytes.
3.1.1. Oocyte Preparation and Receptor Expression
-
Oocyte Harvesting: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to defolliculate them.
-
cRNA Injection: Oocytes are injected with cRNA encoding the specific human or rat P2X receptor subtype.
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression on the oocyte membrane.
3.1.2. Electrophysiological Recording
-
Chamber and Solutions: An oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96).
-
Electrode Impalement: Two glass microelectrodes, filled with 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).
-
Voltage Clamp: The membrane potential is clamped at a holding potential, typically -70 mV.
-
Agonist and Antagonist Application:
-
A baseline current is established.
-
The agonist (e.g., ATP) is applied to the oocyte to elicit an inward current through the expressed P2X receptors.
-
To determine the IC50 of NF023, various concentrations of NF023 are co-applied with a fixed concentration of ATP (typically the EC50 concentration).
-
To determine the KB value through Schild analysis, concentration-response curves for ATP are generated in the absence and presence of multiple fixed concentrations of NF023.[2]
-
3.1.3. Data Analysis
-
IC50 Determination: The percentage of inhibition of the ATP-induced current is plotted against the concentration of NF023, and the data are fitted with a sigmoidal dose-response curve to calculate the IC50 value.
-
Schild Analysis: The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each concentration of NF023. A Schild plot is constructed by plotting the log (dose-ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value, from which the KB can be calculated. A slope of approximately 1 is indicative of competitive antagonism.
GTPγS Binding Assay for G-Protein Inhibition
This biochemical assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
3.2.1. Membrane Preparation
-
Cell Culture: Cells expressing the G-protein of interest (e.g., recombinant Gαi/o subunits in Sf9 or E. coli) are cultured and harvested.
-
Homogenization: Cells are lysed, and the cell membranes are isolated by centrifugation.
-
Protein Quantification: The protein concentration of the membrane preparation is determined.
3.2.2. Binding Assay
-
Reaction Mixture: The membrane preparation is incubated in an assay buffer containing GDP (to ensure G-proteins are in their inactive state), [³⁵S]GTPγS, and varying concentrations of NF023.
-
Initiation of Reaction: The reaction is initiated by the addition of an agonist that activates the G-protein-coupled receptor (GPCR) associated with the G-protein of interest, or in the case of direct G-protein inhibition, by allowing the system to reach equilibrium.
-
Incubation: The reaction mixture is incubated to allow for the binding of [³⁵S]GTPγS to the activated G-proteins.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
3.2.3. Data Analysis
-
EC50 Determination: The amount of [³⁵S]GTPγS binding is plotted against the concentration of NF023. The data are fitted to a dose-response curve to determine the EC50 value, representing the concentration of NF023 that inhibits 50% of the maximal G-protein activation.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by NF023 and a generalized workflow for its characterization.
Caption: P2X1 Receptor Signaling and NF023 Inhibition.
Caption: Gαi Signaling Pathway and NF023 Inhibition.
Caption: Generalized Experimental Workflow for NF023.
Conclusion
This compound is a well-characterized pharmacological agent with a distinct profile as a selective and competitive P2X1 receptor antagonist and a direct inhibitor of Gαi/o G-proteins. The quantitative data on its binding affinity, derived from robust experimental methodologies such as two-electrode voltage clamp and GTPγS binding assays, provide a solid foundation for its use in research. The signaling pathway diagrams and experimental workflow presented in this guide offer a clear framework for understanding and applying NF023 in studies aimed at elucidating the complex roles of purinergic and G-protein-mediated signaling in health and disease. Further investigation into its detailed binding kinetics would provide an even more nuanced understanding of its interaction with its molecular targets.
References
Methodological & Application
Application Notes and Protocols for NF023 Hexasodium In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF023 hexasodium is a selective and competitive antagonist of the P2X1 receptor, an ATP-gated ion channel.[1][2] P2X1 receptors are crucial in various physiological processes, including platelet aggregation, smooth muscle contraction, and inflammation. These application notes provide a framework for designing and conducting in vivo experimental studies to evaluate the efficacy and pharmacological properties of NF023. While specific in vivo protocols for NF023 are not extensively detailed in publicly available literature, this document offers a generalized experimental design based on its known in vitro characteristics and common methodologies for similar antagonists.
Quantitative Data Summary
NF023 demonstrates subtype selectivity for the P2X1 receptor. The following table summarizes its inhibitory concentrations (IC50) across different P2X receptor subtypes, which is critical for dose-range finding in in vivo studies.
| Receptor Subtype | Species | IC50 Value (µM) | Reference |
| P2X1 | Human | 0.21 | [1][2] |
| P2X1 | Rat | 0.24 | [1] |
| P2X3 | Human | 28.9 | [1][2] |
| P2X3 | Rat | 8.5 | [1] |
| P2X2 | Rat | > 50 | [1][2] |
| P2X4 | Human/Rat | > 100 | [1][2] |
Signaling Pathway
The following diagram illustrates the signaling pathway of the P2X1 receptor and the inhibitory action of NF023.
Caption: P2X1 receptor signaling and inhibition by NF023.
Experimental Protocols
The following are generalized protocols for in vivo evaluation of NF023. Specific parameters such as animal strain, age, and weight should be consistent throughout the study.
Animal Models
The choice of animal model is contingent on the pathological condition being investigated. For thrombosis studies, common models include:
-
FeCl3-induced carotid artery thrombosis model (Mouse/Rat): A standard model to study arterial thrombosis.
-
Laser-induced cremaster arteriole thrombosis model (Mouse): Allows for real-time visualization of thrombus formation.
-
Pulmonary thromboembolism model (Mouse/Rat): Used to assess the effects on venous thrombosis.
Dosing and Administration
-
Dosage Calculation: Initial dose ranges can be estimated based on the in vitro IC50 values, considering pharmacokinetic and pharmacodynamic factors. A dose-escalation study is recommended to determine the optimal effective dose.
-
Formulation: this compound is a salt and should be dissolved in a suitable vehicle, such as sterile saline or phosphate-buffered saline (PBS). The stability and solubility in the chosen vehicle should be confirmed.
-
Route of Administration:
-
Intravenous (IV) injection: For rapid systemic delivery and assessment of acute effects.
-
Intraperitoneal (IP) injection: For systemic administration with slower absorption compared to IV.
-
Oral gavage (PO): If investigating oral bioavailability, though the high polarity of NF023 may limit this route.[3]
-
Experimental Workflow
The following diagram outlines a general workflow for an in vivo efficacy study of NF023 in a thrombosis model.
Caption: Generalized workflow for in vivo testing of NF023.
Efficacy Endpoints and Assays
-
Primary Endpoints:
-
Time to vessel occlusion: In arterial thrombosis models.
-
Thrombus weight: In venous thromboembolism models.
-
Bleeding time: To assess potential hemorrhagic side effects (e.g., tail bleeding assay).
-
-
Secondary/Exploratory Endpoints:
-
Platelet aggregation: Ex vivo analysis of blood samples using aggregometry.
-
Biomarker analysis: Measurement of markers of platelet activation or coagulation from plasma samples.
-
Histopathology: Examination of the thrombus and vessel wall.
-
Statistical Analysis
Data should be analyzed using appropriate statistical methods. For comparison between two groups, a Student's t-test may be used. For multiple groups, a one-way analysis of variance (ANOVA) followed by a post-hoc test is appropriate. A p-value of <0.05 is typically considered statistically significant.
Conclusion
This compound is a valuable pharmacological tool for investigating the in vivo roles of the P2X1 receptor. The provided protocols and data serve as a guide for researchers to design robust experiments to explore its therapeutic potential in relevant disease models. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and relevant endpoints, is essential for obtaining meaningful and reproducible results.
References
Application Notes and Protocols for Utilizing NF023 Hexasodium in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The activation of platelets by agonists such as adenosine diphosphate (ADP) is a key event, mediated primarily by the P2Y1 and P2Y12 G protein-coupled receptors. While these receptors are central to ADP-induced aggregation, the purinergic P2X1 receptor, an ATP-gated cation channel, also plays a significant role in amplifying platelet responses to various agonists.[1][2] NF023 hexasodium is a selective and competitive antagonist of the P2X1 receptor and serves as a valuable tool for investigating the specific contribution of this receptor to platelet function.[3] These application notes provide a detailed protocol for the use of NF023 in platelet aggregation assays to elucidate the role of P2X1-mediated signaling in thrombosis research and drug development.
Mechanism of Action of NF023
This compound is a suramin analogue that acts as a competitive and reversible antagonist of the P2X1 receptor.[3] In the context of platelet aggregation, ATP, released from dense granules upon initial platelet activation by agonists like ADP or collagen, binds to and activates P2X1 receptors.[1] This activation leads to an influx of cations, primarily Ca2+ and Na+, causing membrane depolarization and a rapid increase in intracellular calcium concentration.[1][2] This calcium influx, mediated by P2X1, contributes to platelet shape change, granule secretion, and the amplification of aggregation initiated by other pathways, such as those activated by ADP binding to P2Y1 and P2Y12 receptors.[1] By blocking the P2X1 receptor, NF023 inhibits this ATP-dependent amplification loop, allowing researchers to isolate and study the downstream effects of other signaling pathways.
Quantitative Data for P2 Receptor Antagonists
The following table summarizes key quantitative data for NF023 and other relevant P2 receptor antagonists used in platelet aggregation studies. This allows for a comparative understanding of their potency and selectivity.
| Compound | Receptor Target | Antagonist Type | IC50 / pA2 | Species | Application Notes |
| NF023 | P2X1 | Competitive, Reversible | IC50: 0.21 µM | Human | Selective for P2X1 over P2X2, P2X3, and P2X4.[3] Used to investigate the role of ATP-mediated signaling in platelet aggregation. |
| MRS2179 | P2Y1 | Competitive | - | Human | A selective P2Y1 receptor antagonist that inhibits the initial phase of ADP-induced aggregation.[4] |
| MRS2500 | P2Y1 | Competitive | IC50: 0.95 nM | Human | A highly potent and selective P2Y1 antagonist.[5] |
| AR-C69931MX (Cangrelor) | P2Y12 | Reversible | - | Human | A potent and selective P2Y12 receptor antagonist that inhibits the sustained phase of ADP-induced aggregation. |
| Clopidogrel (active metabolite) | P2Y12 | Irreversible | IC50: 1.9 µM (washed platelets) | Human | An irreversible P2Y12 antagonist widely used as an antiplatelet drug.[6] |
| NF449 | P2X1 | Competitive | - | Human | A potent and selective P2X1 antagonist that has been shown to reduce collagen-induced platelet aggregation.[7] |
Signaling Pathways in Platelet Aggregation
The following diagrams illustrate the key signaling pathways involved in platelet aggregation and the point of intervention for NF023.
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Materials:
-
Whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days.
-
3.2% or 3.8% sodium citrate anticoagulant tubes.
-
Centrifuge with a swinging bucket rotor.
-
Polypropylene tubes.
Procedure:
-
Collect whole blood by venipuncture into sodium citrate tubes (9 parts blood to 1 part anticoagulant).
-
To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.
-
Carefully aspirate the upper, straw-colored PRP layer and transfer it to a polypropylene tube.
-
To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.
-
Aspirate the PPP supernatant and transfer it to a separate polypropylene tube. PPP will be used to set the 100% aggregation baseline in the aggregometer.
-
Adjust the platelet count of the PRP to the desired concentration (typically 200-300 x 10^9/L) using autologous PPP.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Materials:
-
Platelet aggregometer.
-
Aggregometer cuvettes and stir bars.
-
PRP and PPP.
-
This compound stock solution (dissolved in appropriate buffer, e.g., saline).
-
ADP stock solution.
-
Appropriate buffers (e.g., Tyrode's buffer).
Procedure:
-
Instrument Calibration:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the instrument by setting the 0% aggregation baseline with a cuvette containing PRP and the 100% aggregation point with a cuvette containing PPP.
-
-
Sample Preparation:
-
Pipette the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar.
-
Place the cuvettes in the heating block of the aggregometer and allow the PRP to equilibrate for at least 5 minutes at 37°C with stirring (typically 900-1200 rpm).
-
-
Inhibition with NF023:
-
To the equilibrated PRP, add the desired concentration of this compound or vehicle control.
-
Incubate for a predetermined time (e.g., 2-5 minutes) to allow for receptor binding.
-
-
Initiation of Aggregation:
-
Add the agonist (ADP) to the cuvette to initiate platelet aggregation. The final concentration of ADP should be chosen to induce a submaximal aggregation response to allow for the detection of both potentiation and inhibition.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The primary endpoints are the maximum aggregation percentage (%) and the slope of the aggregation curve.
-
Construct dose-response curves for NF023 by plotting the inhibition of ADP-induced aggregation against the log concentration of NF023.
-
Calculate the IC50 value for NF023, which is the concentration required to inhibit 50% of the ADP-induced aggregation response.
-
Experimental Workflow
The following diagram outlines the general workflow for conducting a platelet aggregation assay with NF023.
Conclusion
This compound is a valuable pharmacological tool for dissecting the contribution of the P2X1 receptor to platelet aggregation. By specifically blocking the ATP-mediated amplification of platelet responses, researchers can gain a more nuanced understanding of the complex signaling cascades involved in thrombosis. The protocols and data presented in these application notes provide a framework for the effective use of NF023 in platelet aggregation studies, aiding in the investigation of novel anti-thrombotic strategies.
References
- 1. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purinergic control of inflammation and thrombosis: Role of P2X1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. P2Y1 and P2Y12 Receptors Mediate Aggregation of Dog and Cat Platelets: A Comparison to Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiology Studies Using NF023 Hexasodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF023 hexasodium is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2] P2X receptors, particularly the P2X1 subtype, are implicated in a variety of physiological processes, including neurotransmission, inflammation, and smooth muscle contraction.[3][4][5] These application notes provide a comprehensive guide for utilizing NF023 in electrophysiological studies to investigate P2X1 receptor pharmacology and function.
NF023 acts as a competitive and reversible antagonist at P2X1 receptors.[6] Its selectivity makes it an invaluable tool for differentiating P2X1-mediated responses from those elicited by other P2X receptor subtypes.[1]
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound on P2X Receptor Subtypes
| Receptor Subtype | Species | IC50 (μM) | Reference |
| P2X1 | Human | 0.21 | [1][2] |
| P2X1 | Rat | 0.24 | [6] |
| P2X3 | Human | 28.9 | [1][2] |
| P2X3 | Rat | 8.5 | [6] |
| P2X2 | Human | > 50 | [1] |
| P2X4 | Human | > 100 | [1] |
Table 2: Other Reported Biological Activities of NF023
| Target | Activity | EC50/IC50 | Reference |
| Gαo/i subunit | Inhibition | ~300 nM | |
| HMGA2 DNA-binding | Inhibition | 10.63 µM |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol for Studying P2X1 Receptors in Mammalian Cells (e.g., HEK293)
This protocol outlines the methodology for characterizing the inhibitory effects of NF023 on ATP-induced currents in mammalian cells expressing P2X1 receptors.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transiently transfect cells with a plasmid encoding the human P2X1 receptor using a suitable transfection reagent. Co-transfection with a fluorescent protein marker (e.g., GFP) is recommended for easy identification of transfected cells.
-
Plate the transfected cells onto glass coverslips 24 hours post-transfection for electrophysiological recording 24-48 hours later.
2. Solutions:
-
External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl2, 1 MgCl2; pH adjusted to 7.4 with NaOH.
-
Internal Pipette Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2; pH adjusted to 7.2 with CsOH.
-
Agonist Stock Solution: Prepare a 10 mM stock solution of ATP in the external solution.
-
Antagonist Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water. Further dilutions to the desired working concentrations should be made in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Place a coverslip with transfected cells into the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a fluorescently labeled cell.
-
Clamp the membrane potential at a holding potential of -60 mV or -80 mV.[7][8]
-
Record baseline current.
-
To elicit P2X1 receptor-mediated currents, rapidly apply ATP at a concentration that produces a submaximal response (e.g., EC50 or EC90).
-
To determine the inhibitory effect of NF023, pre-incubate the cell with varying concentrations of NF023 for 3-5 minutes, followed by co-application of NF023 and ATP.[7]
-
Record the peak inward current in the absence and presence of different concentrations of NF023. Ensure a sufficient washout period between applications to allow for receptor recovery.
4. Data Analysis:
-
Measure the peak amplitude of the ATP-induced inward current.
-
Normalize the current amplitude in the presence of NF023 to the control current amplitude (ATP alone).
-
Plot the normalized current as a function of the NF023 concentration.
-
Fit the concentration-response data to a sigmoidal dose-response equation to determine the IC50 value for NF023.
Signaling Pathways and Workflows
Caption: P2X1 receptor signaling pathway and inhibition by NF023.
Caption: Experimental workflow for electrophysiological analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. P2X ion channel receptors and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanion.de [nanion.de]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for NF023 Hexasodium in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF023 hexasodium is a potent and selective antagonist of the P2X1 receptor, an ATP-gated ion channel.[1] Its ability to competitively and reversibly block P2X1-mediated calcium influx makes it an invaluable tool for investigating purinergic signaling pathways involved in a multitude of physiological and pathological processes.[2] Calcium imaging assays, which utilize fluorescent indicators to monitor intracellular calcium dynamics, provide a robust platform for characterizing the inhibitory effects of compounds like NF023 on P2X1 receptor activity.[1]
This document provides detailed application notes and protocols for the utilization of this compound in calcium imaging experiments. It is intended to guide researchers in designing, executing, and interpreting experiments aimed at elucidating the role of P2X1 receptors in cellular calcium signaling.
Mechanism of Action
P2X1 receptors are non-selective cation channels that, upon binding to their endogenous agonist, adenosine triphosphate (ATP), undergo a conformational change that opens an ion pore.[3] This opening allows for the influx of cations, most notably Ca²⁺, into the cell, leading to a rapid increase in intracellular calcium concentration ([Ca²⁺]i).[2] This calcium surge acts as a second messenger, triggering a variety of downstream cellular responses.
This compound acts as a competitive antagonist at the P2X1 receptor. It binds to the receptor, likely at or near the ATP binding site, without activating it. By occupying the binding site, NF023 prevents ATP from binding and subsequently inhibits the opening of the ion channel, thereby blocking the influx of calcium.
Quantitative Data
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the maximum agonist-induced response. The selectivity of NF023 for the human P2X1 receptor over other P2X subtypes is a key feature.
| Receptor Subtype | IC50 (µM) | Species |
| P2X1 | 0.21 | Human |
| P2X2 | > 50 | Human |
| P2X3 | 28.9 | Human |
| P2X4 | > 100 | Human |
Data sourced from Tocris Bioscience.
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of the P2X1 receptor and the inhibitory action of NF023.
Experimental Protocols
This section provides a detailed protocol for a calcium imaging experiment to assess the inhibitory effect of NF023 on ATP-induced calcium influx in a cultured cell line expressing P2X1 receptors (e.g., HEK293-P2X1).
Materials and Reagents
-
Cells: HEK293 cells stably expressing the human P2X1 receptor.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
This compound: Prepare a stock solution (e.g., 10 mM) in sterile water. Store at -20°C.
-
ATP: Prepare a stock solution (e.g., 100 mM) in sterile water. Store at -20°C.
-
Calcium Imaging Dye: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127: To aid in dye loading.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline solution.
-
Black, clear-bottom 96-well microplates.
Experimental Workflow Diagram
Step-by-Step Procedure
-
Cell Seeding:
-
One day prior to the experiment, seed the P2X1-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Calcium Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a typical final concentration is 2-5 µM with 0.02% Pluronic F-127 in assay buffer.
-
Aspirate the culture medium from the wells and wash the cells once with assay buffer.
-
Add the dye loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, gently wash the cells twice with assay buffer to remove any extracellular dye. Add fresh assay buffer to each well.
-
-
NF023 Incubation:
-
Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 nM to 100 µM).
-
Include a vehicle control (assay buffer without NF023).
-
Add the different concentrations of NF023 or vehicle to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the antagonist to bind to the receptors.
-
-
Calcium Imaging and Data Acquisition:
-
Place the 96-well plate into a fluorescence plate reader or onto the stage of a fluorescence microscope equipped for calcium imaging.
-
Baseline Reading: Record the baseline fluorescence intensity (F₀) for a short period (e.g., 10-20 seconds) before adding the agonist.
-
Agonist Stimulation: Add a pre-determined concentration of ATP to all wells simultaneously using an automated dispenser if available. The final concentration of ATP should be one that elicits a submaximal to maximal response (e.g., EC80) to allow for the detection of inhibition.
-
Post-Stimulation Reading: Immediately after ATP addition, continuously record the fluorescence intensity (F) over time (e.g., for 60-180 seconds) to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio (F/F₀) or as a change in fluorescence (ΔF = F - F₀).
-
Determine the peak fluorescence response for each well.
-
Normalize the data by setting the response in the absence of NF023 (agonist only) as 100% and the response in the absence of agonist as 0%.
-
Plot the normalized response as a function of the NF023 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of NF023.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of P2X1 receptor function. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize NF023 in calcium imaging experiments to probe the intricacies of purinergic signaling in various cellular contexts. Careful execution of these protocols will enable the generation of high-quality, reproducible data for advancing our understanding of P2X1 receptor pharmacology and its role in health and disease.
References
Application Notes: NF023 Hexasodium in Purinergic Neurotransmission Research
Introduction
Purinergic signaling, mediated by extracellular nucleotides like adenosine 5'-triphosphate (ATP), is a fundamental communication pathway in the central and peripheral nervous systems.[1][2] ATP acts on two families of purinergic receptors: P1 receptors (activated by adenosine) and P2 receptors (activated by ATP/ADP).[3][1] The P2 receptor family is further divided into G protein-coupled P2Y receptors and ligand-gated ion channel P2X receptors.[4] P2X receptors are trimeric ATP-gated cation channels that, upon activation, allow the influx of Na⁺ and Ca²⁺, leading to rapid excitatory cellular responses.[5][6][7]
NF023 hexasodium is a suramin analogue that has been identified as a potent, competitive, and reversible antagonist of P2X receptors.[8][9] It demonstrates significant selectivity for the P2X1 subtype, making it an invaluable pharmacological tool for researchers studying the specific roles of this receptor in various physiological processes, including synaptic transmission, smooth muscle contraction, and inflammation.[8][9] These notes provide a summary of NF023's pharmacological properties and detailed protocols for its application in key experimental paradigms.
Pharmacological Profile of this compound
Mechanism of Action: NF023 acts as a competitive and surmountable antagonist at P2X1 receptors.[8] It competes with ATP for the binding site on the receptor, thereby preventing channel activation and subsequent ion influx.[8] The inhibition is reversible and exhibits a rapid onset and washout, which is advantageous for electrophysiological studies.[9]
Selectivity and Potency: NF023 is most potent at the human and rat P2X1 receptor subtypes.[8] It displays significantly lower affinity for P2X2 and P2X3 receptors and is largely inactive at P2X4 receptors.[8] It is also reported to be selective over P2Y receptors, adrenoceptors, and histamine receptors.[10]
Data Presentation: Antagonist Potency (IC₅₀)
The following table summarizes the inhibitory potency of NF023 on various P2X receptor subtypes.
| Receptor Subtype | Species | IC₅₀ Value (µM) | Reference |
| P2X₁ | Human | 0.21 | [11] |
| P2X₁ | Rat | 0.24 | [8] |
| P2X₂ | Human | > 50 | |
| P2X₂ | Rat | > 50 | [8] |
| P2X₃ | Human | 28.9 | [11] |
| P2X₃ | Rat | 8.5 | [8] |
| P2X₂/P2X₃ | Rat | 1.4 - 1.6 | [8] |
| P2X₄ | Human | > 100 | [11] |
| P2X₄ | Rat | > 100 | [8] |
Off-Target Activity: It is important to note that NF023 has been shown to selectively inhibit the α-subunit of G₀/ᵢ proteins with an EC₅₀ of approximately 300 nM. It also inhibits the DNA-binding activity of HMGA2. Researchers should consider these potential off-target effects when interpreting data, especially at higher concentrations.
Experimental Protocols
Protocol 1: Electrophysiological Characterization of P2X1 Receptor Antagonism
This protocol describes the use of NF023 to block ATP-activated currents in cells expressing P2X1 receptors using the whole-cell patch-clamp technique. The methodology is based on studies using heterologous expression systems like Xenopus oocytes or cultured mammalian cells.[8]
Materials:
-
This compound
-
ATP or a stable P2X1 agonist (e.g., α,β-methylene ATP)
-
Cells expressing P2X1 receptors (Xenopus oocytes, HEK293 cells, etc.)
-
External solution (in mM): 119 NaCl, 2.5 KCl, 2.5 CaCl₂, 2 MgCl₂, 26.2 NaHCO₃, 1 NaH₂PO₄, 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal pipette solution (in mM): 126 K-gluconate, 4 NaCl, 5 HEPES, 15 glucose, 3 Na-ATP, pH adjusted to 7.2.[12][13]
-
Patch-clamp rig with amplifier, data acquisition system, and perfusion setup.
Procedure:
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of NF023 (e.g., 10-100 mM) in sterile water. Aliquot and store at -20°C. Prepare a stock solution of the P2X agonist (e.g., 10 mM ATP) in water.
-
Cell Preparation: Place the coverslip with cultured cells or the Xenopus oocyte in the recording chamber on the microscope stage.[12]
-
Establish Whole-Cell Configuration: Using a glass pipette (3-7 MΩ resistance) filled with internal solution, approach a target cell and establish a gigaohm seal.[12][13] Rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Record Baseline and Agonist Response: Perfuse the cell with the external solution to establish a stable baseline current. Apply the P2X agonist (e.g., 1-10 µM ATP) via the perfusion system for a short duration (2-5 seconds) to elicit an inward current. Record the peak current amplitude. Wash out the agonist until the current returns to baseline.
-
Apply NF023: Perfuse the cell with an external solution containing the desired concentration of NF023 (e.g., starting with the IC₅₀ value of ~0.2 µM). Incubate for 2-5 minutes to allow for receptor binding.
-
Test for Blockade: While continuing to perfuse with the NF023-containing solution, re-apply the same concentration of P2X agonist. Record the resulting inward current.
-
Data Analysis: Compare the peak current amplitude in the presence and absence of NF023. Calculate the percentage of inhibition. To determine the IC₅₀, repeat steps 4-6 with a range of NF023 concentrations and fit the data to a dose-response curve.
-
Washout: To confirm reversibility, perfuse the cell with the standard external solution for 5-10 minutes to wash out NF023 and re-test the agonist response.[9]
Protocol 2: Calcium Imaging Assay for P2X1 Receptor Function
This protocol outlines the use of NF023 to inhibit P2X1-mediated intracellular calcium elevation, measured with a fluorescent calcium indicator.
Materials:
-
This compound
-
P2X1 Agonist (e.g., ATP, BzATP)
-
Cells endogenously or heterologously expressing P2X1 receptors
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Fluorescence microscope or plate reader equipped for calcium imaging
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or 96-well imaging plates 24-48 hours prior to the experiment.
-
Indicator Loading: Prepare a loading buffer by diluting the calcium indicator (e.g., 2-5 µM Fluo-4 AM) and an equal volume of 20% Pluronic F-127 in HBSS. Remove the culture medium from the cells, wash once with HBSS, and incubate with the loading buffer for 30-60 minutes at 37°C.
-
De-esterification: Wash the cells twice with fresh HBSS to remove excess dye. Incubate in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester.
-
Baseline Measurement: Mount the dish/plate on the imaging setup. Acquire a stable baseline fluorescence signal (F₀) for 1-2 minutes.
-
Agonist Stimulation: Add the P2X agonist (e.g., 10 µM ATP) and record the change in fluorescence intensity over time until a peak response (F) is observed.
-
Wash and Incubate with NF023: Wash out the agonist with HBSS until the fluorescence signal returns to baseline. Incubate the cells with the desired concentration of NF023 in HBSS for 10-15 minutes.
-
Test for Inhibition: Re-stimulate the cells with the same concentration of P2X agonist in the continued presence of NF023. Record the fluorescence response.
-
Data Analysis: Quantify the change in fluorescence as a ratio (F/F₀) or normalized to the maximum response ((F - F₀) / F₀). Compare the peak response before and after NF023 incubation to determine the percentage of inhibition.
Signaling Pathway Visualization
Extracellular ATP, released during neurotransmission, binds to and activates P2X1 receptors, which are ligand-gated ion channels.[3][14] This activation opens a non-selective cation channel, permitting the influx of Na⁺ and Ca²⁺ into the cell.[6][15] The resulting membrane depolarization and rise in intracellular calcium trigger downstream cellular responses. NF023 competitively binds to the P2X1 receptor, preventing ATP from activating the channel and thereby blocking the entire downstream signaling cascade.
References
- 1. Purinergic signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purinergic signalling: from discovery to current developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.tocris.com [resources.tocris.com]
- 5. ATP-gated P2X cation-channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the channel gating of P2X receptors from structures, dynamics and small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of ATP binding and ion channel activation in P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of P2 receptor antagonists and ATPase inhibition on sympathetic purinergic neurotransmission in the guinea-pig isolated vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and pharmacology of selective P2-purinoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Electrophysiology [protocols.io]
- 13. Electrophysiology with iPSC-derived neurons [protocols.io]
- 14. Discovery of purinergic signalling, the initial resistance and current explosion of interest - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium signalling through nucleotide receptor P2X1 in rat portal vein myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NF023 Hexasodium in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of NF023 hexasodium, a valuable pharmacological tool for investigating purinergic signaling in the nervous system. This document details its mechanism of action, selectivity, and potential applications, along with a detailed protocol for its use in electrophysiological experiments.
Introduction
This compound is a suramin analogue that functions as a selective and competitive antagonist for the P2X1 purinergic receptor.[1] P2X receptors are ATP-gated ion channels that play crucial roles in a variety of physiological processes, including neurotransmission, neuroinflammation, and pain signaling. The subtype-selectivity of NF023 makes it a powerful tool for dissecting the specific contributions of P2X1 receptors in complex biological systems.
Mechanism of Action
NF023 acts as a competitive and reversible antagonist at P2X1 receptors.[1] It competes with the endogenous agonist, adenosine triphosphate (ATP), for binding to the receptor, thereby preventing the conformational changes required for channel opening and subsequent cation influx. Studies have shown that NF023 causes a rightward shift in the ATP concentration-response curve without affecting the maximal response, which is characteristic of competitive antagonism.[2]
Beyond its primary target, NF023 has also been shown to selectively inhibit the α-subunit of Go/Gi proteins, with an EC50 in the nanomolar range. This potential for off-target effects should be considered when designing and interpreting experiments.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound across various P2X receptor subtypes and its effect on G-proteins.
| Target | Species | Assay Type | IC50 / EC50 | Reference |
| P2X1 Receptor | Human | Electrophysiology | 0.21 µM (IC50) | [1] |
| P2X1 Receptor | Rat | Electrophysiology | 0.24 µM (IC50) | [2] |
| P2X3 Receptor | Human | Electrophysiology | 28.9 µM (IC50) | [1][2] |
| P2X3 Receptor | Rat | Electrophysiology | 8.5 µM (IC50) | [2] |
| P2X2 Receptor | Human | Electrophysiology | > 50 µM (IC50) | [1][2] |
| P2X4 Receptor | Human | Electrophysiology | > 100 µM (IC50) | [1][2] |
| Go/Gi α-subunit | - | GTPγS binding | ~300 nM (EC50) |
Applications in Neuroscience Research
NF023's selectivity for P2X1 receptors makes it a valuable tool for investigating a range of neurological processes.
-
Pain Perception: P2X receptors, including P2X1, are implicated in nociceptive signaling.[3][4] NF023 can be used to investigate the specific role of P2X1 receptors in the transmission and modulation of pain signals in both peripheral and central nervous systems.
-
Neuroinflammation: Microglia and astrocytes express P2X receptors and their activation can trigger the release of inflammatory mediators.[5][6] NF023 can be employed to study the involvement of P2X1-mediated signaling in neuroinflammatory processes associated with neurodegenerative diseases and injury.
-
Synaptic Transmission and Plasticity: ATP is released at synapses and can modulate neuronal activity through P2X receptors. While the role of NF-κB in synaptic plasticity is established[7][8][9], the specific contribution of P2X1 receptor-mediated signaling in synaptic transmission and plasticity is an active area of research. NF023 can be used to pharmacologically isolate and study the contribution of these receptors to synaptic events.
Experimental Protocols
Protocol 1: Electrophysiological Characterization of P2X1 Receptor Antagonism
This protocol is adapted for the use of NF023 and is based on standard whole-cell patch-clamp recording techniques in cultured neurons or heterologous expression systems (e.g., HEK cells or Xenopus oocytes).
Materials:
-
This compound stock solution (10 mM in sterile water)
-
Cultured neurons or cells expressing P2X1 receptors
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH 7.2 with KOH)
-
ATP stock solution (10 mM in external solution)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Cell Preparation: Plate cells at an appropriate density on coverslips 24-48 hours before the experiment.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile water. Aliquot and store at -20°C. On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Baseline: Perfuse the cell with the external solution and establish a stable baseline recording.
-
Agonist Application: Apply a concentration of ATP that elicits a submaximal response (e.g., EC50) for a short duration (2-5 seconds) to evoke an inward current. Wash out the ATP with the external solution until the current returns to baseline. Repeat this step 2-3 times to ensure a stable response.
-
Antagonist Application: Perfuse the cell with the desired concentration of NF023 for 2-5 minutes to allow for receptor equilibration.
-
Co-application: While continuing to perfuse with NF023, co-apply the same concentration of ATP as in step 5b.
-
Washout: Wash out both NF023 and ATP with the external solution.
-
-
Data Analysis:
-
Measure the peak amplitude of the ATP-evoked current in the absence and presence of NF023.
-
Calculate the percentage of inhibition for each concentration of NF023.
-
Plot the percentage of inhibition against the logarithm of the NF023 concentration to generate a concentration-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: P2X1 receptor signaling and inhibition by NF023.
Experimental Workflow Diagram
Caption: Workflow for electrophysiological analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new nano-encapsulated TSPO ligand reduces neuroinflammation and improves cognitive functions in Alzheimer's disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroinflammation Contributes to High Salt Intake-Augmented Neuronal Activation and Active Coping Responses to Acute Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional Control of Synaptic Plasticity by Transcription Factor NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. NF-κB/Rel Regulates Inhibitory and Excitatory Neuronal Function and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NF023 Hexasodium Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and handling of stock solutions of NF023 hexasodium salt, a selective P2X1 purinergic receptor antagonist and Gαo/i protein inhibitor. Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in experimental settings.
Quantitative Data Summary
The physical and chemical properties of this compound salt can vary slightly between suppliers, primarily due to differences in hydration states. The following table summarizes key quantitative data from various commercial sources.
| Property | Value | Source |
| Molecular Formula | C₃₅H₂₀N₄Na₆O₂₁S₆ | Sigma-Aldrich, MedChemExpress, Tocris Bioscience |
| Molecular Weight | 1162.88 g/mol | Sigma-Aldrich, MedChemExpress |
| 1162.86 g/mol | Tocris Bioscience | |
| 1030.9 g/mol (hydrate) | Cayman Chemical | |
| 1168.92 g/mol | TargetMol | |
| Appearance | White to off-white solid | Sigma-Aldrich |
| Purity | ≥95% (HPLC) | Sigma-Aldrich |
| ≥90% | Cayman Chemical | |
| Solubility in Water | Soluble | Sigma-Aldrich |
| 35 mg/mL | Sigma-Aldrich | |
| 25 mg/mL | Sigma-Aldrich | |
| 100 mM | Cayman Chemical | |
| 105.3 mg/mL (90.08 mM) | TargetMol | |
| Storage (Solid) | 2-8°C | Sigma-Aldrich |
| -20°C (for up to 3 years) | TargetMol, Cayman Chemical | |
| Storage (Stock Solution) | -20°C (for up to 1 month) or -80°C (for up to 6 months) | MedChemExpress |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound salt in sterile water.
Materials:
-
This compound salt powder
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Equilibration: Allow the vial of this compound salt powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of NF023 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.163 mg of NF023 (based on a molecular weight of 1162.88 g/mol ).
-
Solubilization: Add the appropriate volume of sterile water to the tube. For a 10 mM stock, if you weighed 1.163 mg, add 1 mL of water.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonication is recommended to aid dissolution.[1]
-
Sterilization: To ensure sterility for cell-based assays, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[2] This step is critical for preventing contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to minimize freeze-thaw cycles.[3] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Note: Always refer to the manufacturer's datasheet for the specific molecular weight of the lot you are using to ensure accurate concentration calculations.
Visualizations
Experimental Workflow: NF023 Stock Solution Preparation
Caption: A flowchart illustrating the step-by-step process for preparing a sterile stock solution of NF023.
Signaling Pathway: Mechanism of Action of NF023
Caption: A diagram showing NF023's dual inhibitory action on P2X1 receptors and Gαo/i proteins.
References
Application Notes and Protocols for In Vivo Administration of NF023 Hexasodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF023 hexasodium is a selective and competitive antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). As a suramin analogue, NF023 has been utilized in pharmacological studies to investigate the physiological and pathological roles of P2X1 receptors. These receptors are implicated in a variety of processes, including smooth muscle contraction, platelet aggregation, and inflammation. This document provides detailed application notes and protocols for the in vivo administration of this compound based on available scientific literature.
Mechanism of Action: P2X1 Receptor Antagonism
This compound exerts its pharmacological effects by competitively binding to P2X1 receptors, thereby preventing their activation by the endogenous agonist ATP. P2X1 receptors are non-selective cation channels that, upon activation, permit the influx of Na⁺ and Ca²⁺ into the cell. This influx leads to membrane depolarization and downstream cellular responses. In smooth muscle cells, this typically results in contraction. By blocking this initial step, NF023 can inhibit these physiological responses, making it a valuable tool for studying P2X1-mediated signaling pathways in vivo.
Quantitative Data Summary
The available in vivo data for this compound administration is currently limited. The following table summarizes the key parameters from a study utilizing a pithed rat model.
| Parameter | Value | Species | Administration Route | Vehicle | Purpose | Reference |
| Dose | 100 µmol/kg | Rat | Intravenous (i.v.) | Not specified | Antagonism of vasopressor responses | [1] |
Experimental Protocols
Due to the limited number of published in vivo studies, a detailed protocol for the most referenced experimental model is provided below. Researchers should adapt this protocol based on their specific experimental design and institutional guidelines.
Protocol: Intravenous Administration in a Pithed Rat Model for Vasopressor Response Assessment
This protocol is designed to assess the ability of this compound to antagonize P2X1 receptor-mediated vasopressor responses.
4.1.1. Materials
-
This compound
-
Saline (0.9% NaCl) or other appropriate vehicle
-
Anesthetic agent (e.g., pentobarbital sodium)
-
Heparin
-
Agonist (e.g., α,β-methylene ATP, a stable P2X1 receptor agonist)
-
Male Wistar rats (or other suitable strain)
-
Surgical instruments for pithing and cannulation
-
Ventilator
-
Pressure transducer and recording system
4.1.2. Animal Preparation
-
Anesthetize the rat according to approved institutional protocols.
-
Perform the pithing procedure by inserting a steel rod through the orbit and foramen magnum into the spinal canal to destroy the central nervous system, thus eliminating reflex autonomic control.
-
Immediately begin artificial respiration with a ventilator.
-
Cannulate the trachea for ventilation.
-
Cannulate a carotid artery and connect it to a pressure transducer to record arterial blood pressure.
-
Cannulate a jugular vein for the intravenous administration of drugs.
-
Administer heparin to prevent blood clotting.
-
Allow the animal's blood pressure to stabilize before drug administration.
4.1.3. Drug Preparation
-
Prepare a stock solution of this compound in saline. The final concentration should be calculated to allow for the administration of 100 µmol/kg in a suitable volume (e.g., 1 ml/kg).
-
Prepare a stock solution of the P2X1 receptor agonist (e.g., α,β-methylene ATP) in saline.
4.1.4. Experimental Procedure
-
Record a baseline arterial blood pressure for a stable period.
-
Administer a bolus injection of the P2X1 receptor agonist via the jugular vein cannula and record the resulting pressor (blood pressure increasing) response.
-
Allow the blood pressure to return to baseline.
-
Administer this compound (100 µmol/kg) intravenously.
-
After a suitable pre-treatment period (e.g., 15-30 minutes), administer the same dose of the P2X1 receptor agonist again.
-
Record the pressor response and compare it to the response obtained before NF023 administration. A reduction in the pressor response indicates antagonism of P2X1 receptors by NF023.
-
(Optional) To assess selectivity, the effect of NF023 on the pressor response to a non-purinergic agonist (e.g., noradrenaline) can be evaluated.[1]
Visualizations
Signaling Pathway of P2X1 Receptor and Inhibition by NF023
Caption: P2X1 receptor signaling and competitive antagonism by NF023.
Experimental Workflow for In Vivo Vasopressor Response Assay
Caption: Workflow for assessing NF023's effect on vasopressor responses.
Discussion and Considerations
-
Solubility: this compound is a salt and is generally soluble in aqueous solutions like saline. However, it is always recommended to confirm the solubility and stability of the specific batch being used.
-
Vehicle Selection: While saline is a common vehicle for intravenous administration, researchers should ensure that the chosen vehicle does not interfere with the experimental results.
-
Dose-Response Studies: The provided protocol uses a single dose. It is highly recommended to perform a dose-response study to determine the optimal effective dose and to characterize the antagonist's potency (e.g., by calculating a pA2 value).
-
Pharmacokinetics: There is limited publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of NF023. This should be a key consideration when designing longer-term in vivo studies.
-
Off-Target Effects: Although NF023 is considered a selective P2X1 antagonist, it is important to consider potential off-target effects, especially at higher concentrations. As a suramin analogue, it may interact with other purinergic receptors or other proteins.
-
Limited In Vivo Data: Researchers should be aware that the in vivo characterization of NF023 is not extensive. Therefore, careful planning and inclusion of appropriate controls are crucial for interpreting the results of any new in vivo studies.
These application notes and protocols are intended to serve as a guide for researchers working with this compound. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
Troubleshooting & Optimization
NF023 hexasodium solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of NF023 hexasodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a suramin analog. It functions as a selective and competitive antagonist for P2X1 purinergic receptors, with lower affinity for other P2X subtypes.[1][2][3] It also acts as a selective antagonist for the α-subunits of G-proteins in the Go/Gi group.[1][4] Its primary mechanism involves blocking the binding of ATP to P2X1 receptors, thereby inhibiting ion channel activation and subsequent intracellular signaling.[2][5]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in water and Dimethyl Sulfoxide (DMSO).[4] Different suppliers report slightly varying maximum concentrations, so it is always best to consult the certificate of analysis for your specific batch.
Q3: What are the recommended storage conditions for this compound?
A3: As a solid, this compound should be stored desiccated at -20°C for long-term stability, where it can be stable for at least three years.[6][7] In solvent, stock solutions should be stored at -80°C for up to one year.[7] It is recommended to aliquot solutions to avoid repeated freeze-thaw cycles.[4]
Q4: Can I sonicate this compound to aid dissolution?
A4: Yes, sonication is recommended to aid the dissolution of this compound in water.[7]
Troubleshooting Guide
Issue: Difficulty Dissolving this compound in Water
-
Possible Cause 1: Incorrect Solvent Volume.
-
Solution: Double-check your calculations for the desired concentration and the molecular weight of your specific lot of this compound. The molecular weight can vary depending on the hydration state.[1]
-
-
Possible Cause 2: Insufficient Mixing.
-
Solution: After adding the solvent, vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming or sonication can be applied.[7]
-
-
Possible Cause 3: Reaching Solubility Limit.
-
Solution: You may be attempting to prepare a stock solution that is above the maximum solubility for this compound in water. Refer to the solubility data table below and consider preparing a less concentrated stock solution.
-
Issue: Precipitation Observed in Stock Solution After Storage
-
Possible Cause 1: Improper Storage.
-
Possible Cause 2: Solvent Evaporation.
-
Solution: Ensure that your storage vials have a secure, airtight seal to prevent solvent evaporation, which would increase the concentration of this compound and potentially lead to precipitation.
-
Issue: Inconsistent Experimental Results
-
Possible Cause 1: Degradation of this compound.
-
Solution: If you are using a stock solution that has been stored for an extended period, its potency may have decreased. It is recommended to use freshly prepared solutions or solutions that have been stored properly for no longer than one year at -80°C.[7]
-
-
Possible Cause 2: Aggregation of NF023.
-
Solution: While specific aggregation issues for NF023 are not widely documented, related suramin derivatives have been shown to induce protein aggregation.[8] If you suspect aggregation is affecting your results, you can try preparing fresh solutions and ensuring they are fully dissolved before use.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Source |
| Water | 35 | - | Sigma-Aldrich[4] |
| Water | 105.3 | 90.08 | TargetMol[7] |
| Water | >20 | - | Sigma-Aldrich |
| Water | - | 100 | Cayman Chemical[6] |
| Water | 100 | - | Tocris Bioscience[1] |
| DMSO | 14 | - | Sigma-Aldrich[4] |
| DMSO | 200 | - | Sigma-Aldrich[4] |
Note: The molecular weight of this compound can vary slightly between batches due to its hydration state, which will affect molarity calculations.[1]
Experimental Protocols
Protocol: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Determine the Molecular Weight: Refer to the certificate of analysis for the exact molecular weight of your batch of this compound (anhydrous MW ~1162.88 g/mol ).[1][4]
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, for 1 mL of a 10 mM solution, you would need approximately 1.16 mg.
-
Add Solvent: Add the calculated volume of high-purity water to the vial containing the this compound powder.
-
Dissolve the Compound: Vortex the solution thoroughly. If necessary, use a sonicator to aid dissolution.[7] Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.[7]
Visualizations
Caption: NF023 competitively inhibits the P2X1 receptor.
Caption: Workflow for preparing NF023 stock solutions.
References
- 1. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 2. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NF023 A suramin analog that acts as a selective and direct G-protein antagonist for α-subunits of the Go/Gi group (EC50 ~ 300 nM). | Sigma-Aldrich [sigmaaldrich.com]
- 5. What are Purinergic P2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | P2X Receptor | TargetMol [targetmol.com]
- 8. journals.biologists.com [journals.biologists.com]
potential off-target effects of NF023 hexasodium
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of NF023 hexasodium. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users identify and mitigate issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of NF023?
A1: NF023 is primarily a subtype-selective, competitive, and reversible antagonist for the P2X1 purinergic receptor.[1][2] It exhibits high potency for human and rat P2X1 receptors.[3]
Q2: What are the known off-target effects of NF023?
A2: NF023 has several documented off-target activities. It selectively inhibits the α-subunit of Gαo/i proteins with an EC50 of approximately 300 nM.[1] It can also inhibit the DNA-binding activity of High Mobility Group A2 (HMGA2) with an IC50 of 10.63 μM.[1] Additionally, some studies have noted inhibitory effects on ectonucleotidase activity.[4][5] More recent research has explored its role as a disruptor of protein-protein interactions, such as the cIAP2/TRAF2 complex and XIAP-BIR1 dimerization.[6][7]
Q3: At what concentrations are off-target effects likely to become significant?
A3: Off-target effects should be considered when the concentration of NF023 approaches the IC50 or EC50 values for its off-target interactions. For instance, inhibition of Gαo/i proteins may occur at concentrations around 300 nM.[8][9] Significant inhibition of P2X3 receptors may be observed at concentrations approaching 8.5 µM (rat) or 28.9 µM (human).[3] Researchers should carefully consult the selectivity profile to determine the appropriate concentration for their specific P2X1-related experiment while minimizing off-target interference.
Q4: Is NF023 selective against other P2 receptors?
A4: NF023 is selective for P2X1 over other P2X subtypes.[3] It is considerably less potent at P2X3 and has low to no activity at P2X2 and P2X4 receptors at concentrations up to 100 µM.[1][3] It is also reported to be selective over P2Y receptors, adrenoceptors, and histamine receptors.[1][4]
Quantitative Data: Selectivity and Off-Target Profile
The following tables summarize the quantitative data on the potency and selectivity of NF023 against its primary target and known off-targets.
Table 1: Potency of NF023 at P2X Receptor Subtypes
| Receptor Subtype | Species | IC50 Value (µM) | Reference |
| P2X1 | Human | 0.21 | [1][3][8][9] |
| P2X1 | Rat | 0.24 | [3] |
| P2X3 | Human | 28.9 | [1][3][8][9] |
| P2X3 | Rat | 8.5 | [3] |
| P2X2 | Human/Rat | > 50 | [1][3][8][9] |
| P2X4 | Human/Rat | > 100 | [1][3][8][9] |
Table 2: Potency of NF023 at Known Off-Targets
| Off-Target | Effect | Potency (EC50 / IC50) | Reference |
| Gαo/i α-subunit | Inhibition | ~300 nM (EC50) | [1][8] |
| HMGA2 | Inhibition of DNA-binding | 10.63 µM (IC50) | [1] |
| Ectonucleotidase | Inhibition | pIC40 = 3.52 - 4.12 | [4] |
Troubleshooting Guide
Issue 1: Unexpected results in cells lacking the P2X1 receptor.
-
Possible Cause: The observed effect may be due to NF023's off-target inhibition of Gαo/i protein signaling. This is especially likely if your experimental system relies on these G-proteins and the NF023 concentration is in the mid-to-high nanomolar range or higher.
-
Troubleshooting Steps:
-
Confirm G-protein involvement: Use a known Gαo/i inhibitor, such as pertussis toxin, to see if it replicates the effect observed with NF023.
-
Use an alternative P2X1 antagonist: Employ a structurally different P2X1 antagonist that does not have known G-protein inhibitory activity to confirm if the primary observation is P2X1-dependent.
-
Titrate NF023: Perform a dose-response curve. An effect that occurs at concentrations significantly higher than the IC50 for P2X1 but aligns with the EC50 for Gαo/i suggests an off-target action.
-
Issue 2: Experimental outcome is inconsistent with P2X1 channel blocking.
-
Possible Cause: The result could be mediated by off-target effects unrelated to ion channel function, such as inhibition of HMGA2's DNA-binding activity or disruption of other protein-protein interactions.[1][6]
-
Troubleshooting Steps:
-
Assess Nuclear vs. Membrane Effects: If possible, determine if the effect is originating from the cell membrane (consistent with P2X1) or from within the nucleus/cytoplasm (suggesting other off-targets).
-
Control for HMGA2 Inhibition: If your experiment involves transcriptional regulation, consider assessing the expression of genes known to be regulated by HMGA2 as a potential off-target control.
-
Review the Literature: Check for recent publications on NF023 that might reveal novel off-target interactions relevant to your experimental context.[6][7]
-
Issue 3: Variable or weak antagonist activity.
-
Possible Cause: NF023 is a hexasodium salt and is soluble in water.[8] Improper storage or handling, such as repeated freeze-thaw cycles, can lead to degradation. Additionally, the presence of ectonucleotidases in your preparation could degrade the ATP agonist, complicating the interpretation of antagonist activity.[4]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare stock solutions and dilutions freshly. If storing, aliquot and freeze at -20°C to avoid multiple freeze-thaw cycles.
-
Verify Agonist Stability: Ensure that your P2X1 agonist (e.g., ATP) is not being rapidly degraded in your experimental system. The inhibitory effect of NF023 on ectonucleotidases can complicate this analysis.[4][5]
-
Use a Positive Control: Run a parallel experiment with a known, stable P2X1 agonist and a well-characterized experimental setup to confirm the activity of your NF023 stock.
-
Visualized Workflows and Pathways
References
- 1. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 2. scbt.com [scbt.com]
- 3. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and pharmacology of selective P2-purinoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2-purinoceptor antagonists: III. Blockade of P2-purinoceptor subtypes and ecto-nucleotidases by compounds related to suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational and Experimental Characterization of NF023, A Candidate Anticancer Compound Inhibiting cIAP2/TRAF2 Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship of NF023 Derivatives Binding to XIAP-BIR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | P2X Receptor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
NF023 Hexasodium Electrophysiology Recordings: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing electrophysiological recordings with NF023 hexasodium.
Frequently Asked Questions (FAQs) about NF023
Q1: What is NF023 and what is its primary mechanism of action?
NF023 is a subtype-selective, competitive, and reversible antagonist of the P2X1 receptor.[1] It functions by blocking the binding of ATP to the P2X1 receptor, thereby preventing the opening of this ligand-gated ion channel.[2][3]
Q2: What is the selectivity profile of NF023?
NF023 is most potent at human P2X1 receptors.[1][4] Its inhibitory concentrations (IC50) for various human P2X subtypes are detailed in the quantitative data summary below. It is selective over adrenoceptors, histamine, and P2Y receptors.[1] However, it's important to note that NF023 can also inhibit the α-subunit of Go/i G-proteins with an EC50 of approximately 300 nM.[1]
Q3: How should I prepare and store NF023 stock solutions?
NF023 is soluble in water up to 100 mM.[1] For stock solution preparation, it is recommended to reconstitute the solid powder in water. Following reconstitution, it is best to create aliquots and freeze them at -20°C to avoid repeated freeze-thaw cycles. For long-term storage of several months, -80°C is recommended.[4] Always refer to the batch-specific information on the certificate of analysis for the precise molecular weight to ensure accurate concentration calculations.[1]
Q4: Is NF023 a competitive or non-competitive antagonist?
NF023 acts as a competitive antagonist at P2X1 receptors.[1][2] This means it competes with the agonist (like ATP) for the same binding site. Experimentally, this is observed as a rightward shift in the agonist's concentration-response curve without a reduction in the maximal response.[2][4]
Troubleshooting Guide for NF023 Electrophysiology Recordings
This section addresses common issues that may arise during electrophysiological experiments using NF023.
Issue 1: No observable effect of NF023 on ATP-gated currents.
-
Question: I've applied NF023, but I'm not seeing any reduction in the current activated by my P2X agonist (e.g., ATP or α,β-meATP). What could be the problem?
-
Answer: There are several potential reasons for a lack of effect:
-
P2X Receptor Subtype: Confirm that the cells or tissue you are studying express P2X1 receptors, as NF023 is significantly more potent at this subtype compared to others like P2X2 and P2X4.[1][2][4] P2X4 receptors, for instance, are insensitive to NF023 at concentrations up to 100 μM.[2]
-
NF023 Concentration: The concentration of NF023 may be too low to effectively antagonize the P2X receptors present, especially if you are using a high concentration of agonist. Refer to the IC50 values in the table below to ensure you are using an appropriate concentration range.
-
Drug Application Time: Ensure that you are pre-incubating the preparation with NF023 for a sufficient duration before co-applying it with the agonist. As a competitive antagonist, it needs time to bind to the receptors.
-
Solution Stability: While generally stable, ensure your NF023 stock solution has been stored correctly and that the working solution was freshly prepared.[4]
-
Issue 2: Unstable baseline or increased noise after NF023 application.
-
Question: After perfusing my recording chamber with NF023-containing solution, my baseline has become drifty or noisy. What should I do?
-
Answer: Baseline instability and increased noise are common electrophysiology problems that can be exacerbated by solution exchange.[5][6]
-
Grounding Issues: Improper grounding is a primary cause of electrical noise.[5][6][7] Ensure all components of your setup are connected to a single, common ground point to prevent ground loops.[5][7]
-
Perfusion System: The perfusion system itself can introduce noise or mechanical instability.[6] Try to physically distance the perfusion pump from the recording setup. A gravity-fed system may be quieter.[6] Also, check for vibrations or movement of the slice or electrode caused by the perfusion.[6]
-
Liquid Junction Potential: A change in the ionic composition of the extracellular solution when applying NF023 can alter the liquid junction potential, leading to a baseline shift.[6] This is usually a one-time shift that should stabilize.
-
Clogged Pipette: Particulate matter in the drug solution can partially clog the patch pipette, leading to an unstable recording.[6] It is good practice to filter all solutions, including the final NF023 working solution, before use.[6][8]
-
Issue 3: The effect of NF023 is slow to wash out or appears irreversible.
-
Question: I'm having difficulty reversing the inhibitory effect of NF023 after washing it out. Is this expected?
-
Answer: While NF023 is described as a reversible antagonist, the practical washout time can depend on several factors:[1]
-
Concentration Used: Higher concentrations of NF023 will require a longer washout period.
-
Perfusion Rate: Ensure your perfusion system allows for a complete and rapid exchange of the solution in the recording chamber. A slow or incomplete exchange will prolong the washout time.
-
"Sticky" Compound: Some compounds can be "sticky" and non-specifically adhere to the tissue preparation or the perfusion tubing. If you consistently experience this issue, consider if the concentration can be lowered or if the perfusion system can be optimized for faster exchange.
-
Receptor Desensitization: Be mindful of receptor desensitization caused by repeated agonist applications, which could be misinterpreted as an incomplete washout of the antagonist.[9] Allow for sufficient recovery time between agonist applications.
-
Issue 4: Decreased seal resistance during NF023 application.
-
Question: My giga-ohm seal is becoming unstable and the seal resistance is dropping after I start perfusing with NF023. Why is this happening?
-
Answer: A drop in seal resistance is often related to the health of the cell or the stability of the patch, but can be influenced by the experimental solutions.[6]
-
Solution Osmolarity: Check that the osmolarity of your NF023-containing solution matches that of your control extracellular solution. A mismatch in osmolarity can stress the cell membrane and compromise the seal.
-
Solvent Effects: If you are using a solvent other than water for your stock solution, ensure the final concentration of the solvent in your working solution is minimal and consistent across control and drug solutions.
-
Pipette Drift: Mechanical drift of the recording pipette can cause the seal to be lost.[10][11] Ensure that your micromanipulator is stable and that there is no tension on the pipette holder from tubing or cables.[8][10]
-
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50) of NF023 on various human P2X receptor subtypes.
| Receptor Subtype | IC50 (μM) | Species | Reference(s) |
| P2X1 | 0.21 | Human | [1][2][4] |
| P2X3 | 28.9 | Human | [1][2][4] |
| P2X2 | > 50 | Human | [1][2][4] |
| P2X4 | > 100 | Human | [1][2][4] |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Assessing NF023 Antagonism
This protocol provides a general framework for studying the effect of NF023 on P2X1 receptors in cultured cells using the whole-cell patch-clamp technique.
-
Solution Preparation:
-
External Solution (ACSF): Prepare artificial cerebrospinal fluid containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose. Bubble with 95% O2 / 5% CO2 for at least 30 minutes.
-
Internal Solution: Prepare a standard internal solution containing (in mM): 140 KCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2-ATP, 0.5 Na-GTP, adjusted to pH 7.3 with KOH. Filter the internal solution before use.[8]
-
NF023 Stock Solution: Prepare a 10 mM stock solution of NF023 in sterile water.[1] Aliquot and store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the NF023 stock solution into the external solution to achieve the desired final concentrations. Prepare a vehicle control solution with the same dilution of water.
-
-
Cell Preparation and Recording:
-
Plate cells expressing the P2X receptor of interest onto coverslips suitable for microscopy and recording.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse continuously with oxygenated external solution.
-
Approach a target cell with a glass micropipette (3-5 MΩ resistance) filled with the internal solution.[3]
-
Apply positive pressure to the pipette as it enters the bath to keep the tip clean.[10]
-
Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[3][6]
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -60 mV.[3]
-
Record a stable baseline current for several minutes in the vehicle control solution.
-
Apply the P2X agonist (e.g., ATP or α,β-meATP at its EC50 concentration) to elicit a baseline inward current. Wash out the agonist and allow the current to return to baseline. Repeat this step 2-3 times to ensure a stable response.
-
Switch the perfusion to the external solution containing the desired concentration of NF023. Allow the solution to perfuse for 3-5 minutes to ensure equilibration.
-
Co-apply the P2X agonist with NF023 and record the peak inward current.
-
To test for reversibility, wash out NF023 and the agonist with the control external solution and re-apply the agonist alone after a recovery period.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of NF023.
-
Calculate the percentage inhibition for each concentration of NF023.
-
Plot the percentage inhibition against the logarithm of the NF023 concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: P2X1 receptor signaling pathway and the antagonistic action of NF023.
Caption: Standard experimental workflow for NF023 electrophysiology.
References
- 1. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 2. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Grounding Guide - NPI Electronic [npielectronic.com]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. sophion.com [sophion.com]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. Frequently Asked Questions — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
Optimizing NF023 Hexasodium Concentration for Cell Culture: A Technical Support Center
Welcome to the technical support center for the optimization of NF023 hexasodium concentration in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered when working with this potent P2X1 receptor and Gαo/i protein antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a selective and competitive antagonist of the P2X1 purinergic receptor. It also functions as a selective inhibitor of the α-subunits of Gαo/i proteins. This dual activity makes it a valuable tool for studying signaling pathways involving these targets.
Q2: What is the mechanism of action of NF023?
A2: NF023 acts as a competitive antagonist at P2X1 receptors, meaning it binds to the same site as the endogenous ligand (ATP) and prevents its activation. For Gαo/i proteins, NF023 inhibits their activity, thereby blocking the downstream signaling cascades they mediate.
Q3: Is NF023 cell-permeable?
A3: No, NF023 is generally considered to be cell-impermeable. This is an important consideration for experimental design, as its effects are primarily directed at extracellularly accessible targets like the P2X1 receptor. Its effects on intracellular Gαo/i proteins may be limited in whole-cell assays unless the cell membrane is permeabilized.
Q4: What is a recommended starting concentration for NF023 in cell culture?
A4: A starting concentration range of 1 µM to 30 µM is recommended for most mammalian cell culture experiments. One study in Xenopus oocytes used concentrations of 5 and 30 µM to antagonize P2X1 receptors.[1] However, the optimal concentration is highly cell-type and assay-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: How should I prepare a stock solution of NF023?
A5: this compound is soluble in water. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in sterile, nuclease-free water. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of NF023 in cell culture experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect of NF023 | Sub-optimal concentration: The concentration of NF023 may be too low to effectively antagonize its targets in your specific cell line or assay. | Perform a dose-response experiment with a wider range of NF023 concentrations (e.g., 0.1 µM to 100 µM) to determine the EC50 for your desired effect. |
| Low target expression: The cell line you are using may have low or no expression of P2X1 receptors or Gαo/i proteins. | Confirm the expression of your target proteins using techniques such as qPCR, Western blot, or flow cytometry. | |
| Compound instability: NF023 may degrade in your cell culture medium over long incubation periods. | While suramin analogs are generally stable in physiological solutions, consider minimizing long pre-incubation times.[2][3][4] For long-term experiments, replenish the medium with fresh NF023 periodically. | |
| Cell impermeability: If you are trying to target intracellular Gαo/i, the impermeability of NF023 will prevent it from reaching its target. | Consider using permeabilized cell assays or cell-free systems to study the effects on Gαo/i. | |
| High cell toxicity or unexpected cell death | Concentration too high: High concentrations of NF023 may induce cytotoxicity. | Determine the cytotoxic IC50 of NF023 for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Always use the lowest effective concentration determined from your dose-response experiments. |
| Off-target effects: At higher concentrations, NF023 may have off-target effects that contribute to cell death. | Carefully review the literature for any known off-target effects of NF023. Include appropriate positive and negative controls in your experiments to help interpret your results. | |
| Inconsistent or variable results | Reagent preparation: Inconsistent preparation of NF023 stock solutions or dilutions can lead to variability. | Ensure accurate and consistent preparation of all solutions. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Cell culture conditions: Variations in cell density, passage number, or culture conditions can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure consistent seeding densities. | |
| Assay variability: The assay itself may have inherent variability. | Optimize your assay protocol to minimize variability. Include appropriate controls and replicates in every experiment. |
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of this compound against its primary targets. Note that these values were determined in specific assay systems and may differ in your experimental setup.
Table 1: Inhibitory Potency of NF023 against P2X Receptors
| Target | Species | Assay System | IC50 | Reference |
| P2X1 | Human | Heterologous expression in Xenopus oocytes | 0.21 µM | |
| P2X1 | Rat | Heterologous expression in Xenopus oocytes | 0.24 µM | [1] |
| P2X3 | Human | Heterologous expression in Xenopus oocytes | 28.9 µM | |
| P2X3 | Rat | Heterologous expression in Xenopus oocytes | 8.5 µM | [1] |
| P2X2 | Human | Heterologous expression in Xenopus oocytes | > 50 µM | |
| P2X4 | Human | Heterologous expression in Xenopus oocytes | > 100 µM |
Table 2: Inhibitory Potency of NF023 against Gαo/i Proteins
| Target | Assay System | EC50 | Reference |
| Gαo/i α-subunit | Recombinant protein | ~300 nM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of NF023 using a Calcium Flux Assay
This protocol is designed to determine the effective concentration of NF023 for inhibiting P2X1 receptor-mediated calcium influx.
-
Cell Seeding: Seed your cells of interest (e.g., a cell line endogenously expressing P2X1 receptors or a transfected cell line) in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Calcium Indicator Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
NF023 Incubation: Prepare a series of dilutions of NF023 in your assay buffer. A typical concentration range to test would be 0.01, 0.1, 1, 10, and 100 µM. Add the different concentrations of NF023 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (assay buffer without NF023).
-
Agonist Stimulation: Prepare a solution of a P2X1 receptor agonist, such as ATP or α,β-methylene ATP (α,β-meATP), at a concentration that elicits a submaximal response (e.g., EC80).
-
Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well. Plot the response against the concentration of NF023 and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Assessing the Cytotoxicity of NF023 using an MTT Assay
This protocol outlines a method to determine the cytotoxic effects of NF023 on a chosen cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
NF023 Treatment: Prepare a serial dilution of NF023 in complete culture medium. A suggested concentration range is 1, 10, 50, 100, and 200 µM. Remove the old medium from the cells and add 100 µL of the NF023 dilutions to the respective wells. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
MTT Assay: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the incubator.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the NF023 concentration and determine the IC50 value for cytotoxicity.
Visualizations
Caption: P2X1 Receptor Signaling Pathway and Inhibition by NF023.
References
- 1. genecards.org [genecards.org]
- 2. Frontiers | Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 3. Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical stability of suramin in commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
NF023 hexasodium degradation and storage problems
Welcome to the technical support center for NF023 hexasodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of experiments involving this selective P2X1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and solutions?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For the solid powder, it is recommended to store it at -20°C for up to three years.[1] Once reconstituted in a solvent, the solution should be stored at -80°C for up to one year to minimize degradation.[1] It is also important to keep the compound away from moisture as it is hygroscopic.
Q2: How should I dissolve this compound?
A2: this compound is soluble in water. For optimal dissolution, sonication is recommended.[1] This suggests that the compound may require some energy input to fully dissolve and to avoid the formation of aggregates.
Q3: I am observing inconsistent results in my experiments. What could be the cause?
A3: Inconsistent results can stem from several factors related to the stability of this compound. One common issue is the degradation of the compound due to improper storage or handling. Ensure that stock solutions are stored at -80°C and thawed immediately before use. Avoid multiple freeze-thaw cycles. Another potential issue is the purity of the compound. It is advisable to periodically check the purity of your stock solution using a method like HPLC.
Q4: Can this compound degrade during my experiment?
A4: While this compound is relatively stable under proper storage conditions, its stability in experimental buffers at physiological temperatures for extended periods has not been extensively documented. As a polysulfonated aromatic compound, it may be susceptible to degradation over time, especially if exposed to light or non-optimal pH conditions. For long-duration experiments, it is recommended to prepare fresh solutions and minimize light exposure.
Q5: Are there any known incompatibilities with common experimental reagents?
A5: Specific incompatibility data for this compound is limited. However, as a highly charged polysulfonated molecule, it may interact with certain components in your experimental setup. Use high-purity water and reagents to prepare your solutions. If you suspect an interaction, consider running control experiments to test the stability of NF023 in your specific buffer system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no antagonist activity | 1. Degradation of NF023: The compound may have degraded due to improper storage (e.g., wrong temperature, moisture exposure) or multiple freeze-thaw cycles of the stock solution. 2. Incorrect Concentration: Errors in calculating the concentration or in the dilution series. 3. Low Purity: The initial purity of the compound may be lower than specified, or it may have degraded over time. | 1. Verify Storage: Confirm that the compound has been stored at the recommended temperatures (-20°C for powder, -80°C for solutions). Prepare fresh stock solutions from a new vial of powder if degradation is suspected. 2. Recalculate and Prepare Fresh Dilutions: Double-check all calculations and prepare a fresh dilution series from your stock solution. 3. Assess Purity: If possible, assess the purity of your stock solution using HPLC (see Experimental Protocols section). |
| High variability between replicate experiments | 1. Incomplete Dissolution: NF023 may not be fully dissolved, leading to inconsistent concentrations in your assays. 2. Precipitation in Assay Medium: The compound might be precipitating out of solution in your specific experimental buffer or medium. 3. Adsorption to Labware: As a charged molecule, NF023 may adsorb to the surface of plasticware. | 1. Ensure Complete Dissolution: Use sonication when preparing your stock solution to ensure it is fully dissolved. Visually inspect the solution for any particulates. 2. Check for Precipitation: After adding NF023 to your assay medium, visually inspect for any cloudiness or precipitate. You can also centrifuge a sample and check for a pellet. Consider using a different buffer system if precipitation is observed. 3. Use Low-Binding Labware: Utilize low-protein-binding tubes and pipette tips to minimize adsorption. |
| Unexpected off-target effects | 1. Non-specific Binding: At higher concentrations, NF023 may exhibit off-target effects common to polysulfonated compounds. 2. Impurity Activity: Degradation products or impurities in the compound may have their own biological activity. | 1. Titrate Concentration: Perform a dose-response curve to determine the optimal concentration range where NF023 is selective for the P2X1 receptor. 2. Confirm Purity: Ensure the purity of your compound to rule out effects from contaminants. |
Data Presentation
Summary of Storage and Stability Data
| Parameter | Condition | Duration | Reference |
| Storage (Powder) | -20°C, away from moisture | 3 years | [1] |
| Storage (Solution) | -80°C | 1 year | [1] |
| Solubility | Water | High, sonication recommended | [1] |
| Known Instabilities | Hygroscopic | N/A | Vendor Information |
| Potential for photodegradation (as an aromatic compound) | N/A | General Chemical Knowledge |
Experimental Protocols
Protocol: Purity and Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity and stability of this compound. Specific parameters may need to be optimized for your HPLC system.
Objective: To determine the purity of an this compound stock solution and to assess its stability over time under specific conditions (e.g., storage at different temperatures, in different buffers).
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade phosphoric acid (or other suitable buffer components)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Methodology:
-
Preparation of Mobile Phase:
-
Prepare a suitable mobile phase. A common starting point for polysulfonated aromatic compounds is a gradient of an aqueous buffer (e.g., 20 mM phosphoric acid in water, pH adjusted) and an organic solvent (e.g., acetonitrile).
-
Example Gradient:
-
Mobile Phase A: 20 mM phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: Start with a low percentage of B, and gradually increase to elute the compound. A typical run might go from 5% B to 95% B over 20-30 minutes.
-
-
Degas the mobile phase before use.
-
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of this compound powder and dissolve it in HPLC-grade water to prepare a stock solution of known concentration (e.g., 1 mg/mL). Use sonication to ensure complete dissolution.
-
Filter the stock solution through a 0.22 µm syringe filter.
-
Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL).
-
-
Preparation of Sample for Analysis:
-
Dilute your experimental stock solution of NF023 to fall within the range of your standard curve.
-
For stability studies, incubate your NF023 solution under the desired conditions (e.g., specific temperature, buffer, light exposure) for various time points. At each time point, take an aliquot and dilute it for HPLC analysis.
-
-
HPLC Analysis:
-
Set the flow rate (e.g., 1 mL/min) and the column temperature (e.g., 25°C).
-
Set the UV detector to a wavelength where NF023 has strong absorbance (this may need to be determined by a UV scan, but a starting point could be around 280 nm).
-
Inject the standard solutions to generate a standard curve (peak area vs. concentration).
-
Inject your prepared samples.
-
-
Data Analysis:
-
Purity Assessment: For a fresh sample, the purity can be calculated as the area of the main NF023 peak divided by the total area of all peaks, expressed as a percentage.
-
Stability Assessment: Compare the peak area of NF023 in your incubated samples to the peak area of a control sample (time zero). A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Visualizations
Potential Degradation Pathway of this compound
The chemical structure of this compound contains several functional groups that could be susceptible to degradation under certain conditions. The most likely points of degradation are the urea and amide linkages through hydrolysis, and the aromatic rings through photodecomposition.
Caption: A diagram illustrating potential degradation pathways for this compound.
Troubleshooting Workflow for Reduced NF023 Activity
This workflow provides a logical sequence of steps to diagnose issues with reduced antagonist activity in your experiments.
Caption: A troubleshooting workflow for diagnosing issues with this compound activity.
References
minimizing non-specific binding of NF023 hexasodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of NF023 hexasodium in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and competitive antagonist of the P2X1 receptor, a ligand-gated ion channel activated by ATP.[1][2][3] It is a suramin analogue with a polyanionic nature due to its multiple sulfonate groups.[4][5] Its primary mechanism involves blocking the binding of ATP to P2X1 receptors, thereby inhibiting ion influx.[3]
Q2: What are the known off-target effects or lower-affinity interactions of NF023?
While highly selective for P2X1 receptors, NF023 can also antagonize P2X3 receptors at higher concentrations.[3][4] Additionally, it has been shown to selectively inhibit the α-subunit of G-proteins (Go/i) and the DNA-binding activity of HMGA2.[2] Researchers should be aware of these potential off-target effects when interpreting their data.
Q3: What are the likely causes of non-specific binding with NF023?
The polysulfonated structure of NF023 makes it highly negatively charged. This polyanionic character can lead to non-specific binding through:
-
Electrostatic Interactions: Attraction to positively charged surfaces or macromolecules.[5][6]
-
Hydrogen Bonding: Formation of hydrogen bonds with various biological molecules.[7]
These interactions can result in binding to unintended proteins, cellular structures, or assay surfaces, leading to confounding results.[8]
Q4: How can I prepare and store this compound to maintain its stability?
This compound is soluble in water.[1] For stock solutions, it is recommended to dissolve it in water at a concentration of up to 100 mM.[2] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[9] For long-term storage of the powder, keep it desiccated at room temperature or -20°C.[1]
Troubleshooting Guide: Minimizing Non-Specific Binding (NSB)
Issue: High background signal or unexpected activity is observed in my assay.
This may be due to non-specific binding of NF023 to components of your experimental system. The following steps provide a systematic approach to identify and minimize NSB.
Step 1: Confirm Non-Specific Binding
Experimental Protocol:
-
Prepare a control experiment: Run your assay with the analyte of interest but without the specific P2X1 receptor (e.g., using a cell line that does not express the receptor, or a plain sensor surface in biophysical assays).
-
Apply NF023: Add NF023 at the same concentration used in your main experiment.
-
Measure the signal: A significant signal in this control setup indicates non-specific binding.[10]
Step 2: Optimize Buffer Conditions
Non-specific binding due to electrostatic interactions can often be mitigated by adjusting the composition of your experimental buffer.
Experimental Protocol:
-
Increase Ionic Strength: Supplement your buffer with sodium chloride (NaCl). The increased salt concentration can shield electrostatic interactions.[10] Start with a concentration of 50-100 mM and titrate upwards as needed.
-
Adjust pH: The charge of both NF023 and potentially interacting surfaces can be influenced by pH. Evaluate the effect of slight pH adjustments (within the tolerance of your system) on the observed NSB.
-
Add a Non-ionic Surfactant: To counteract hydrophobic interactions, include a non-ionic surfactant like Tween 20 in your buffer at a low concentration (e.g., 0.005% - 0.05%).[10]
Step 3: Utilize Blocking Agents
Blocking agents are inert molecules that saturate potential non-specific binding sites on surfaces or proteins.[11][12]
Experimental Protocol:
-
Pre-incubation with a Blocking Agent: Before adding NF023, incubate your sample (e.g., cells, tissue sections, protein-coated plates) with a blocking solution.
-
Choice of Blocking Agent: The ideal blocking agent is typically protein-based.[11] Common choices include Bovine Serum Albumin (BSA) or normal serum from the same species as your secondary antibody (in immunoassays).[12][13]
-
Optimization: The concentration and incubation time of the blocking agent should be optimized for your specific assay to ensure maximum reduction of background without interfering with the specific interaction.[11]
Data Presentation: Recommended Starting Concentrations for Buffer Additives and Blocking Agents
The following table provides recommended starting concentrations for common reagents used to minimize non-specific binding. These should be optimized for your specific experimental setup.
| Reagent | Type | Recommended Starting Concentration | Primary Interaction Targeted |
| NaCl | Salt | 50 - 200 mM | Electrostatic[10] |
| Tween 20 | Non-ionic Surfactant | 0.005% - 0.05% (v/v) | Hydrophobic[10] |
| Bovine Serum Albumin (BSA) | Protein Blocker | 0.1% - 2% (w/v) | General Surface Blocking[12] |
| Normal Serum | Protein Blocker | 1% - 10% (v/v) | General Surface Blocking[13][14] |
Visualizations
Signaling Pathway
Caption: P2X1 receptor signaling and inhibition by NF023.
Experimental Workflow
Caption: Workflow for identifying and minimizing non-specific binding.
Troubleshooting Logic
Caption: Decision tree for troubleshooting non-specific binding.
References
- 1. This compound | P2X Receptor | TargetMol [targetmol.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 12. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. biocompare.com [biocompare.com]
Technical Support Center: NF023 Hexasodium in Primary Cell Lines
Welcome to the technical support center for the use of NF023 hexasodium in primary cell lines. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges and troubleshooting potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and competitive antagonist of the P2X1 purinergic receptor.[1] P2X1 receptors are ATP-gated ion channels that, upon activation, allow the influx of cations like Ca2+ and Na+ into the cell, leading to various cellular responses.[2][3] NF023 blocks this action, thereby inhibiting ATP-mediated signaling through the P2X1 receptor.
Q2: Is this compound soluble in standard cell culture media?
A2: Yes, this compound is soluble in water and therefore should be soluble in most aqueous cell culture media.[1][4][5] It is recommended to prepare a concentrated stock solution in sterile, deionized water or a buffered solution (e.g., PBS) and then dilute it to the final working concentration in your cell culture medium.
Q3: What are the known off-target effects of NF023?
A3: While NF023 is selective for the P2X1 receptor, it can exhibit activity at other purinergic receptors at higher concentrations. It has been shown to have significantly lower potency for P2X2, P2X3, and P2X4 receptors.[1] Additionally, it has been reported to selectively inhibit the α-subunit of Gαo/i proteins and the DNA-binding activity of HMGA2 at micromolar concentrations.[1] Researchers should be mindful of these potential off-target effects, especially when working with primary cells that may express a variety of purinergic receptors and G-proteins.
Q4: Can NF023 be used in primary neuron cultures?
A4: While specific data on NF023 in primary neurons is limited in the provided search results, its mechanism of action on P2X1 receptors, which are present in some neuronal populations, suggests its potential applicability.[2] However, as with any primary cell culture, careful dose-response experiments are crucial to determine the optimal concentration and to assess any potential neurotoxicity.
Troubleshooting Guides
Problem 1: High cell death or cytotoxicity observed after NF023 treatment.
Possible Causes:
-
High Concentration of NF023: Primary cells can be more sensitive to chemical compounds than immortalized cell lines.
-
Solvent Toxicity: If a solvent other than water or a physiological buffer was used to dissolve NF023, it might be causing cytotoxicity.
-
Off-Target Effects: At higher concentrations, NF023 may inhibit other essential cellular processes.[1]
-
Suboptimal Culture Conditions: Primary cells are sensitive to their environment, and the addition of any new compound can be a stressor.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration of NF023 for your specific primary cell line using a viability assay (e.g., MTT, LDH, or live/dead staining).
-
Use a Vehicle Control: Always include a control group treated with the same volume of the vehicle (e.g., sterile water or PBS) used to dissolve the NF023.
-
Confirm Solubility: Ensure the compound is fully dissolved in the media to avoid precipitates that can be toxic to cells.
-
Optimize Culture Conditions: Ensure your primary cells are healthy and growing optimally before initiating the experiment.
Problem 2: Inconsistent or unexpected experimental results.
Possible Causes:
-
Variability in Primary Cell Isolations: Primary cells from different donors or even different isolations from the same donor can have inherent biological variability.
-
Limited Lifespan of Primary Cells: Primary cells have a finite number of divisions before they become senescent, which can affect their responsiveness.
-
Degradation of NF023: Although generally stable, prolonged incubation in complex media at 37°C could potentially lead to some degradation.
-
Presence of Endogenous ATP: ATP released from cells can compete with NF023 for binding to the P2X1 receptor.
Troubleshooting Steps:
-
Use Cells from a Single, Well-Characterized Donor: Whenever possible, use primary cells from a single donor for a set of experiments to minimize biological variability.
-
Monitor Cell Passage Number: Keep a detailed record of the passage number and avoid using primary cells at a high passage number.
-
Prepare Fresh Solutions: Prepare fresh working solutions of NF023 for each experiment from a frozen stock.
-
Consider ATP-Degrading Enzymes: In some experimental setups, including an ATP-degrading enzyme like apyrase can help to minimize the effects of endogenous ATP.
Quantitative Data
Table 1: Inhibitory Potency (IC50) of NF023 on Human P2X Receptors
| Receptor Subtype | IC50 (µM) |
| P2X1 | 0.21 |
| P2X3 | 28.9 |
| P2X2 | > 50 |
| P2X4 | > 100 |
(Data sourced from experiments on human P2X receptors, likely in heterologous expression systems, not primary cell lines)[1]
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of NF023 in Primary Adherent Cells (e.g., Primary Endothelial Cells)
-
Cell Seeding: Seed primary endothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Preparation of NF023 dilutions: Prepare a 2X concentrated series of NF023 dilutions in the appropriate cell culture medium. A suggested starting range is from 200 µM down to 0.1 µM (final concentrations will be 100 µM to 0.05 µM).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X NF023 dilutions to the respective wells. Also, include wells with medium only (blank) and vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: After incubation, perform a standard cell viability assay, such as the MTT or PrestoBlue™ assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.
Protocol 2: Assessing the Inhibitory Effect of NF023 on P2X1 Receptor Activation in Primary Suspension Cells (e.g., Primary T-cells)
-
Cell Preparation: Isolate primary T-cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+) at a concentration of 1 x 10^6 cells/mL.
-
Calcium Indicator Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
NF023 Pre-incubation: Pre-incubate the loaded cells with various concentrations of NF023 (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control for 15-30 minutes at room temperature.
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer or flow cytometer.
-
P2X1 Agonist Stimulation: Add a P2X1 receptor agonist (e.g., α,β-methylene ATP) at a predetermined optimal concentration to stimulate the cells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Compare the agonist-induced calcium influx in the presence and absence of NF023 to determine its inhibitory effect.
Visualizations
Caption: P2X1 Receptor Signaling Pathway and Inhibition by NF023.
Caption: Troubleshooting Workflow for NF023 Experiments.
References
- 1. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 2. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. NF023 A suramin analog that acts as a selective and direct G-protein antagonist for α-subunits of the Go/Gi group (EC50 ~ 300 nM). [sigmaaldrich.com]
Technical Support Center: NF023 Hexasodium and Fluorescent Dye Interference
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference of NF023 hexasodium with fluorescent dyes in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is NF023 and how does it work?
NF023 is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by adenosine triphosphate (ATP). It acts as a competitive and reversible antagonist, blocking the binding of ATP to the P2X1 receptor and thereby inhibiting the influx of cations like calcium (Ca²⁺) and sodium (Na⁺) into the cell. This inhibition of ion flux prevents the cellular depolarization and downstream signaling events typically triggered by P2X1 receptor activation.
Q2: Why might NF023 interfere with my fluorescence-based assay?
NF023, being a polysulfonated aromatic compound similar to suramin, has the potential to interfere with fluorescence-based assays through several mechanisms:
-
Autofluorescence: The molecule itself may fluoresce when excited at wavelengths used for common fluorescent dyes, leading to high background signals.
-
Fluorescence Quenching: NF023 may absorb the excitation light intended for the fluorescent dye or the emitted fluorescence, a phenomenon known as the inner filter effect. This can lead to an underestimation of the true fluorescent signal.
-
Direct Interaction with Dyes: There is a possibility of direct interaction between NF023 and the fluorescent dye, which could alter the dye's spectral properties or quantum yield.
Q3: Which fluorescent dyes are most likely to be affected by NF023?
While specific data on NF023's interaction with every fluorescent dye is not available, dyes with excitation and emission spectra that overlap with the potential absorbance spectrum of NF023 are at higher risk of interference. Based on the UV absorbance of the related compound suramin (with absorbance maxima around 236 nm and 312 nm), dyes excited in the UV or near-UV range might be more susceptible.[1] However, interference can occur with a wide range of dyes, and it is crucial to perform control experiments to assess compatibility with your specific dye.
Q4: What are the signs of NF023 interference in my experiment?
Common indicators of interference include:
-
High background fluorescence in wells containing NF023, even in the absence of the fluorescent dye.
-
A decrease in the fluorescence signal of your dye in the presence of NF023 that is not attributable to the biological mechanism of P2X1 receptor antagonism.
-
Inconsistent or unexpected dose-response curves that do not fit standard pharmacological models.
-
Changes in the spectral properties of your fluorescent dye.
Q5: Are there any alternatives to NF023 for P2X1 receptor antagonism in fluorescence assays?
Yes, several other P2X1 receptor antagonists are available. The choice of an alternative should be guided by the specific requirements of your assay, including potency, selectivity, and potential for fluorescence interference. It is always recommended to perform control experiments to validate any new antagonist in your assay system.
Troubleshooting Guides
Problem 1: High Background Fluorescence
Possible Cause: NF023 is autofluorescent at the excitation/emission wavelengths of your dye.
Solutions:
-
Perform an Autofluorescence Check:
-
Prepare a control plate with NF023 at the concentrations used in your experiment, but without the fluorescent dye.
-
Measure the fluorescence at the same settings used for your assay.
-
If significant fluorescence is detected, this confirms the autofluorescence of NF023.
-
-
Background Subtraction:
-
If NF023 is autofluorescent, subtract the background fluorescence from your experimental wells.
-
For each concentration of NF023, have a corresponding control well with only NF023 and no dye.
-
Subtract the average fluorescence of the "NF023 only" wells from the fluorescence of the experimental wells.
-
-
Choose a Different Fluorophore:
-
Select a fluorescent dye with excitation and emission wavelengths that are spectrally distinct from the autofluorescence of NF023. Red-shifted dyes are often a good choice as many interfering compounds fluoresce in the blue-green region.
-
Problem 2: Reduced Fluorescence Signal (Quenching)
Possible Cause: NF023 is absorbing the excitation light or the emitted fluorescence from your dye.
Solutions:
-
Perform a Quenching Control Experiment:
-
Prepare a cell-free system with your fluorescent dye at a concentration that gives a stable signal.
-
Add increasing concentrations of NF023 and measure the fluorescence intensity.
-
A concentration-dependent decrease in fluorescence in this cell-free system indicates quenching.
-
-
Optimize Dye and Compound Concentrations:
-
Use the lowest effective concentration of both NF023 and the fluorescent dye to minimize quenching effects.
-
-
Change the Order of Addition:
-
In some cases, adding the fluorescent dye after the compound may reduce quenching.
-
-
Use a Ratiometric Dye:
-
Ratiometric dyes, such as Fura-2, can sometimes mitigate quenching effects as the ratio of two emission intensities is measured, which can be less sensitive to simple intensity decreases. However, it is still crucial to verify that NF023 does not differentially affect the two wavelengths.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC₅₀) of NF023 on various human P2X receptors, providing insight into its selectivity.
| Receptor Subtype | NF023 IC₅₀ (µM) |
| Human P2X₁ | 0.21 |
| Human P2X₂ | > 50 |
| Human P2X₃ | 28.9 |
| Human P2X₄ | > 100 |
Experimental Protocols
Protocol 1: Assessing NF023 Autofluorescence
Objective: To determine if NF023 exhibits intrinsic fluorescence at the wavelengths used for a specific fluorescent dye.
Materials:
-
This compound
-
Assay buffer (e.g., HBSS)
-
Multi-well plates (black, clear bottom recommended for microscopy)
-
Fluorescence plate reader or microscope with appropriate filter sets
Procedure:
-
Prepare a stock solution of NF023 in the assay buffer.
-
Create a serial dilution of NF023 in the assay buffer, covering the range of concentrations to be used in the main experiment.
-
Add the NF023 dilutions to the wells of the microplate. Include wells with assay buffer only as a blank.
-
Read the plate using the same excitation and emission wavelengths and instrument settings (gain, exposure time) as for the primary fluorescence assay.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the NF023-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Calcium Imaging using Fluo-4 AM
Objective: To measure changes in intracellular calcium concentration in response to P2X1 receptor activation and its inhibition by NF023.
Materials:
-
Cells expressing P2X1 receptors
-
Fluo-4 AM
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
This compound
-
ATP (agonist)
-
Fluorescence microscope or plate reader equipped for kinetic reads
Procedure:
-
Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere.
-
Dye Loading: a. Prepare a Fluo-4 AM loading solution in assay buffer (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127). b. Remove the culture medium and incubate the cells with the loading solution for 30-60 minutes at 37°C. c. Wash the cells twice with assay buffer to remove excess dye.
-
Compound Incubation: Incubate the cells with various concentrations of NF023 or vehicle control for the desired time (e.g., 15-30 minutes).
-
Baseline Measurement: Measure the baseline fluorescence for a short period before adding the agonist.
-
Agonist Stimulation: Add a pre-determined concentration of ATP to stimulate the P2X1 receptors.
-
Kinetic Measurement: Immediately start recording the fluorescence intensity over time to capture the calcium transient.
-
Data Analysis: The change in fluorescence (ΔF) is calculated as the peak fluorescence after agonist addition minus the baseline fluorescence (F₀). The response can be expressed as ΔF/F₀.
Visualizations
Caption: P2X1 Receptor Signaling Pathway and Inhibition by NF023.
Caption: Troubleshooting Workflow for NF023 Interference in Fluorescence Assays.
Caption: Logical Relationships in Troubleshooting NF023 Interference.
References
Technical Support Center: Interpreting Unexpected Results with NF023 Hexasodium
Welcome to the technical support center for NF023 hexasodium. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during experiments involving this selective P2X1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and competitive antagonist of the P2X1 receptor, which is an ATP-gated ion channel.[1][2] It functions by competing with ATP to bind to the P2X1 receptor, thereby inhibiting its activation in a reversible manner.[3][4] This antagonistic action is surmountable, meaning that increasing the concentration of the agonist (like ATP) can overcome the inhibitory effect of NF023.[5]
Q2: What is the selectivity profile of NF023?
NF023 displays selectivity for the human P2X1 receptor over other P2X subtypes. Its potency varies significantly across different receptors, which is important to consider when designing experiments.[3][4][5]
Q3: Are there known off-target effects for NF023?
Yes, NF023 has documented off-target activities that can lead to unexpected results. The two primary off-target effects are:
-
Inhibition of G proteins: NF023 can act as a direct antagonist of the α-subunits of Go/i G proteins.[4][6] This can interfere with signaling pathways mediated by G protein-coupled receptors (GPCRs) that utilize these G proteins.
-
Inhibition of HMGA2: NF023 has been shown to inhibit the DNA-binding activity of High Mobility Group AT-hook 2 (HMGA2), a protein involved in chromatin structure and gene transcription.[3][4]
Q4: How should I prepare and store this compound solutions?
This compound is soluble in water.[4] For stock solutions, it is recommended to reconstitute in water, aliquot, and store at -20°C to avoid repeated freeze-thaw cycles.[6] The stability of the compound in aqueous solution over long periods at various temperatures and pH values should be considered, as degradation can affect experimental outcomes.
Troubleshooting Guides
Issue 1: Incomplete or Weaker-Than-Expected Blockade of P2X1 Receptors
| Potential Cause | Troubleshooting Steps |
| Competitive Nature of Antagonism: The agonist concentration in your assay may be too high, outcompeting NF023. | 1. Optimize Agonist Concentration: Determine the EC50 of your agonist and use a concentration at or near this value for your inhibition assays. 2. Perform a Schild Analysis: This will confirm competitive antagonism and provide a pA2 value, a measure of antagonist potency independent of the agonist concentration. A slope of 1 on the Schild plot is indicative of competitive antagonism.[7] |
| Degradation of NF023: The compound may have degraded in your experimental buffer due to improper storage or harsh conditions. | 1. Prepare Fresh Solutions: Always use freshly prepared dilutions of NF023 for your experiments. 2. Verify Compound Activity: If possible, test the activity of your NF023 stock in a validated, sensitive assay. |
| Incorrect Concentration: Errors in dilution calculations or weighing of the compound. | 1. Recalculate Dilutions: Double-check all calculations for preparing your stock and working solutions. 2. Verify Stock Concentration: If you have access to analytical techniques like UV-Vis spectroscopy, you may be able to verify the concentration of your stock solution. |
Issue 2: Unexpected Changes in Downstream Signaling Pathways Unrelated to P2X1
| Potential Cause | Troubleshooting Steps |
| Off-Target Inhibition of Gαo/i Subunits: NF023 can directly inhibit Go/i G proteins, affecting signaling cascades of unrelated GPCRs.[4][6] | 1. Use a Structurally Unrelated P2X1 Antagonist: Compare the effects of NF023 with another selective P2X1 antagonist from a different chemical class. If the unexpected effect persists only with NF023, it is likely an off-target effect. 2. Directly Activate Gαo/i-Coupled Pathways: Use a known agonist for a Go/i-coupled receptor in your system and observe if NF023 inhibits its action. 3. Measure Downstream Effectors of Gαo/i: Assess the activity of adenylyl cyclase or other downstream effectors known to be regulated by Go/i proteins. |
| Experimental Artifacts: The observed effect may not be a direct result of NF023's activity. | 1. Include Appropriate Vehicle Controls: Always run parallel experiments with the vehicle used to dissolve NF023. 2. Rule Out Assay Interference: Some compounds can interfere with detection methods (e.g., fluorescence). Test NF023 alone in your assay to check for any intrinsic signal. |
Issue 3: Unexplained Effects on Cell Proliferation, Viability, or Gene Expression
| Potential Cause | Troubleshooting Steps |
| Off-Target Inhibition of HMGA2: By inhibiting HMGA2's DNA-binding activity, NF023 can alter gene expression, which may impact cell cycle and viability.[3][4] | 1. Assess Expression of Known HMGA2 Target Genes: Use qPCR to measure the mRNA levels of genes known to be regulated by HMGA2.[8][9] 2. Compare with a Known HMGA2 Inhibitor: If available, use a specific HMGA2 inhibitor to see if it phenocopies the effects of NF023. 3. Use a Cell Line with Low HMGA2 Expression: If the unexpected effect is absent in cells with low or no HMGA2 expression, it strongly suggests an HMGA2-mediated off-target effect. |
| Confounding Factors in Viability Assays: The assay itself may be influenced by the compound or the experimental conditions. | 1. Use Multiple Viability Assays: Compare results from metabolic assays (e.g., MTT) with assays that measure cell number or membrane integrity (e.g., trypan blue exclusion).[3] 2. Optimize Seeding Density and Incubation Times: Ensure that cell density and assay duration are optimized for your specific cell line to avoid artifacts.[3] |
| Changes in Housekeeping Gene Expression: If you are performing gene expression analysis, NF023's off-target effects could alter the expression of commonly used housekeeping genes, leading to inaccurate normalization. | 1. Validate Housekeeping Genes: Test the stability of several housekeeping genes in the presence and absence of NF023. Choose genes that show the most stable expression for normalization.[10][11][12][13] |
Data Presentation
Table 1: Selectivity Profile of this compound at Human P2X Receptors
| Receptor Subtype | IC50 (μM) |
| P2X1 | 0.21 |
| P2X3 | 28.9 |
| P2X2 | > 50 |
| P2X4 | > 100 |
Data compiled from multiple sources.[2][3][4][5]
Table 2: Known Off-Target Activities of this compound
| Off-Target | Effect | Reported EC50/IC50 |
| Gαo/i subunits | Inhibition | ~300 nM (EC50) |
| HMGA2 | Inhibition of DNA-binding | 10.63 μM (IC50) |
Data compiled from multiple sources.[3][4][6]
Experimental Protocols
Key Experiment 1: Calcium Imaging to Assess P2X1 Receptor Antagonism
Methodology:
-
Cell Preparation: Plate cells expressing P2X1 receptors on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading: Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Baseline Measurement: Acquire a stable baseline fluorescence signal.
-
Antagonist Incubation: Add the desired concentration of this compound and incubate for a sufficient period to allow for receptor binding.
-
Agonist Stimulation: Add a P2X1 receptor agonist (e.g., ATP or α,β-methylene ATP) at a concentration around its EC50.
-
Data Acquisition: Record the change in fluorescence intensity over time.
-
Analysis: Quantify the peak fluorescence response in the presence and absence of NF023 to determine the degree of inhibition.
Key Experiment 2: Electrophysiological Recording of P2X1-Mediated Currents
Methodology:
-
Cell Preparation: Prepare cells expressing P2X1 receptors for whole-cell patch-clamp recording.
-
Recording Setup: Establish a whole-cell recording configuration and obtain a stable baseline current.
-
Agonist Application: Apply a P2X1 agonist to elicit an inward current.
-
Antagonist Application: Perfuse the cells with a solution containing this compound for a defined period.
-
Co-application: Apply the agonist again in the presence of NF023 and record the current response.
-
Washout: Wash out NF023 and re-apply the agonist to assess the reversibility of the block.
-
Analysis: Measure the peak amplitude of the agonist-evoked current before, during, and after NF023 application to quantify the inhibitory effect.
Mandatory Visualizations
Caption: P2X1 receptor signaling pathway and the inhibitory action of NF023.
Caption: Logical workflow for troubleshooting unexpected results with NF023.
Caption: On-target and known off-target pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of receptor/G protein coupling by suramin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. NF023 A suramin analog that acts as a selective and direct G-protein antagonist for α-subunits of the Go/Gi group (EC50 ~ 300 nM). [sigmaaldrich.com]
- 7. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 8. HMGA2 as a Critical Regulator in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HMGA2 drives the IGFBP1/AKT pathway to counteract the increase in P27KIP1 protein levels in mtDNA/RNA‐less cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Housekeeping gene expression variability in differentiating and non-differentiating 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of Housekeeping Genes for Gene Expression Analysis in Glioblastoma Using Quantitative Real-Time Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Importance of Housekeeping gene selection for accurate RT-qPCR in a wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to P2X1 Receptor Antagonists: NF023 Hexasodium vs. Suramin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent antagonists of the P2X1 receptor: NF023 hexasodium and the broader-spectrum antagonist, suramin. The P2X1 receptor, an ATP-gated ion channel, is a key player in various physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission, making it a significant target for therapeutic development.[1] This document summarizes key quantitative data, details common experimental protocols for antagonist evaluation, and visualizes the underlying biological and experimental frameworks.
Data Presentation: Quantitative Comparison of P2X1 Antagonists
The following table summarizes the inhibitory potency (IC50) of this compound and suramin on the human P2X1 receptor and other P2X subtypes, providing insight into their relative potency and selectivity.
| Compound | P2X1 (human) IC50 | P2X2 (human) IC50 | P2X3 (human) IC50 | P2X4 (human) IC50 | Selectivity for P2X1 vs. P2X2 | Selectivity for P2X1 vs. P2X3 |
| This compound | 0.21 µM[2][3][4][5][6] | > 50 µM[2][3][4][5][6] | 28.9 µM[2][3][4][5][6] | > 100 µM[2][3][4][5][6] | > 238-fold | ~138-fold |
| Suramin | ~2 µM[7] | ~120 µM (implied >50% inhibition at 100 µM)[7] | Not specified | Relatively insensitive[7] | ~60-fold[7] | Not specified |
Key Insights:
-
Potency: this compound demonstrates significantly higher potency as a P2X1 antagonist compared to suramin, with an IC50 value approximately 10-fold lower.
-
Selectivity: this compound exhibits a more selective profile for the P2X1 receptor over other P2X subtypes, particularly P2X2 and P2X3, when compared to suramin. Suramin is known for its non-selective antagonistic activity across various P2 receptors and other targets.[7][8][9]
P2X1 Receptor Signaling Pathway
The P2X1 receptor is a ligand-gated ion channel. Upon binding of its endogenous agonist, adenosine triphosphate (ATP), the channel opens, leading to an influx of cations, primarily Na+ and Ca2+.[10][11][12] This influx depolarizes the cell membrane and increases intracellular calcium concentration, which in turn triggers various downstream cellular responses.[10][13]
Caption: P2X1 receptor activation by ATP and subsequent signaling cascade.
Experimental Protocols for P2X1 Antagonist Evaluation
The antagonistic properties of compounds like this compound and suramin on the P2X1 receptor are commonly evaluated using electrophysiological techniques. The two-electrode voltage-clamp (TEVC) method using Xenopus laevis oocytes and the whole-cell patch-clamp technique on mammalian cells are standard approaches.[14]
Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes
This method is widely used for characterizing the effects of drugs on heterologously expressed ion channels.
Methodology:
-
Oocyte Preparation and Receptor Expression:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject the oocytes with cRNA encoding the human P2X1 receptor.
-
Incubate the oocytes for 2-6 days at 18°C in ND96 buffer to allow for receptor expression on the oocyte membrane.[7]
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber and perfuse with a recording solution (e.g., ND96 buffer).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and the other for current injection.
-
Clamp the membrane potential at a holding potential, typically -60 mV.[14]
-
-
Antagonist Application and Data Acquisition:
-
Apply the P2X1 receptor agonist (e.g., ATP at its EC90 concentration) to elicit an inward current.
-
To determine the IC50 of an antagonist, pre-incubate the oocyte with varying concentrations of the antagonist (e.g., NF023 or suramin) before co-applying it with the agonist.
-
Record the peak inward current in the presence of the antagonist and normalize it to the control response (agonist alone) to generate a concentration-response curve and calculate the IC50 value.
-
Caption: A typical experimental workflow for evaluating P2X1 antagonists using TEVC.
Conclusion
Both this compound and suramin are effective antagonists of the P2X1 receptor. However, for researchers seeking a more potent and selective tool to investigate P2X1-mediated signaling, this compound presents a clear advantage. Its higher potency and greater selectivity minimize potential off-target effects, allowing for a more precise dissection of P2X1 receptor function in various physiological and pathophysiological contexts. Suramin, while a valuable tool in its own right, should be used with the consideration of its broader pharmacological profile. The choice between these two antagonists will ultimately depend on the specific requirements of the experimental design.
References
- 1. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | P2X Receptor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 6. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The P2-purinoceptor antagonist suramin is a competitive antagonist at vasoactive intestinal peptide receptors in the rat gastric fundus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cache.kzoo.edu [cache.kzoo.edu]
- 10. researchgate.net [researchgate.net]
- 11. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 13. Regulation of P2X1 receptors by modulators of the cAMP effectors PKA and EPAC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to NF023 Hexasodium and PPADS for P2 Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commonly used P2 receptor antagonists, NF023 hexasodium and Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS). The information presented is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs, based on selectivity, potency, and application in common experimental paradigms.
Executive Summary
This compound is a selective and competitive antagonist for the P2X1 receptor subtype. In contrast, PPADS is a non-selective P2 receptor antagonist, exhibiting activity at multiple P2X and some P2Y receptor subtypes. The choice between these two compounds will largely depend on the specific P2 receptor subtype being investigated and the desired selectivity of the blockade.
Data Presentation: Quantitative Comparison of Antagonist Potency
The following table summarizes the reported potency (IC50 or pA2 values) of NF023 and PPADS at various P2 receptor subtypes. This data is compiled from multiple studies to provide a comparative overview.
| Receptor Subtype | This compound | PPADS | Species |
| P2X Receptors | |||
| P2X1 | IC50: 0.21 µM[1], 0.24 µM[2] | IC50: 1 - 2.6 µM; pA2: 6.02-6.41 | human, rat |
| P2X2 | IC50: >50 µM[1] | IC50: 1 - 2.6 µM | human |
| P2X3 | IC50: 28.9 µM[1], 8.5 µM[2] | IC50: 1 - 2.6 µM | human, rat |
| P2X2/3 | IC50: 1.4 µM, 1.6 µM[2] | - | rat |
| P2X4 | IC50: >100 µM[1] | - | human |
| P2X5 | - | IC50: 1 - 2.6 µM | recombinant |
| P2Y Receptors | |||
| P2Y1 | pA2: 5.0[3] | pA2: 5.2[3], 5.98[4] | human, turkey |
| P2Y2-like | - | IC50: ~0.9 mM | native |
| P2Y4 | - | IC50: ~15 mM | recombinant |
| P2Y (general) | pA2: 4.00-4.94 | pA2: 4.59-5.46 | rat, guinea-pig |
IC50 values represent the concentration of the antagonist that inhibits 50% of the agonist response. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
Below are detailed methodologies for two key experiments used to characterize P2 receptor antagonists. These protocols are representative and may require optimization for specific cell types and experimental conditions.
This electrophysiological technique is used to measure ion channel activity in response to agonist application in the presence and absence of an antagonist.
Objective: To determine the inhibitory effect of NF023 or PPADS on ATP-gated currents in Xenopus oocytes expressing a specific P2X receptor subtype.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the P2X receptor of interest
-
Collagenase solution
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5)
-
Recording solution (ND96)
-
Agonist solution (e.g., ATP in ND96)
-
Antagonist solutions (NF023 or PPADS at various concentrations in ND96)
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Glass microelectrodes (filled with 3 M KCl)
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with the cRNA of the target P2X receptor and incubate for 2-4 days at 16-18°C in ND96 solution supplemented with antibiotics.
-
Electrophysiological Recording:
-
Place a single oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).
-
Clamp the membrane potential at a holding potential of -50 to -70 mV.
-
Apply the agonist (e.g., ATP at its EC50 concentration) to elicit a baseline inward current.
-
After washing out the agonist, pre-incubate the oocyte with the antagonist (NF023 or PPADS) for a defined period (e.g., 1-5 minutes).
-
Co-apply the agonist and antagonist and record the resulting current.
-
Repeat with a range of antagonist concentrations to generate a concentration-response curve. For instance, NF023 has been used at concentrations of 5 and 30 µM to demonstrate a shift in the ATP concentration-response curve[2]. PPADS has been used in the 10 to 60 µM range to determine its pA2 value at P2Y1 receptors[3].
-
-
Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of the antagonist. Calculate the percentage of inhibition for each antagonist concentration and determine the IC50 value.
This fluorescence-based assay measures changes in intracellular calcium concentration ([Ca2+]i) following receptor activation.
Objective: To assess the ability of NF023 or PPADS to block agonist-induced increases in intracellular calcium in cells expressing P2 receptors.
Materials:
-
Mammalian cells expressing the P2 receptor of interest (e.g., HEK293 cells)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Agonist solution (e.g., ATP or ADP in HBSS)
-
Antagonist solutions (NF023 or PPADS at various concentrations in HBSS)
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Culture: Plate cells expressing the target P2 receptor onto glass-bottom dishes or 96-well plates and grow to an appropriate confluency.
-
Dye Loading:
-
Prepare a loading solution containing a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
-
Antagonist Incubation: Incubate the cells with various concentrations of NF023 or PPADS for a predetermined time (e.g., 10-30 minutes) at room temperature or 37°C. For example, studies have utilized NF023 to block Ca2+ influx in T-cells[5].
-
Fluorescence Measurement:
-
Acquire a baseline fluorescence reading.
-
Add the agonist to the cells and immediately begin recording the fluorescence intensity over time.
-
Record for a sufficient duration to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (F).
-
Normalize the response by expressing it as ΔF/F0.
-
Calculate the percentage of inhibition for each antagonist concentration and determine the IC50 value.
-
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate the signaling pathways associated with P2X1 and P2Y1 receptors, which are primary targets for NF023 and PPADS, respectively.
Caption: P2X1 Receptor Signaling Pathway.
Caption: P2Y1 Receptor Signaling Pathway.
The following diagram illustrates a typical workflow for comparing the inhibitory effects of NF023 and PPADS using a calcium imaging assay.
Caption: Workflow for Comparing P2 Receptor Antagonists.
References
- 1. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Evidence for the Recognition of Non-Nucleotide Antagonists Within the Transmembrane Domains of the Human P2Y(1) Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to P2X3 Receptor Antagonists: NF023 Hexasodium vs. A-317491
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent antagonists used in the study of the P2X3 receptor, a key player in nociceptive signaling and a promising target for novel analgesics. We will delve into the performance, selectivity, and experimental applications of the purinergic antagonist NF023 hexasodium and the non-nucleotide antagonist A-317491, supported by quantitative data and detailed experimental methodologies.
At a Glance: Key Differences
| Feature | This compound | A-317491 |
| Primary Target | P2X1 Receptor | P2X3 and P2X2/3 Receptors |
| P2X3 Potency | Low (micromolar range) | High (nanomolar range) |
| Selectivity for P2X3 | Low | High |
| Chemical Class | Suramin analogue | Non-nucleotide, tricarboxylic acid |
| Primary Application | P2X1 receptor studies | P2X3 and P2X2/3 receptor-mediated pain studies |
Mechanism of Action and Specificity
A-317491 is a potent and selective non-nucleotide competitive antagonist of P2X3 and heteromeric P2X2/3 receptors.[1][2][3] X-ray crystallography studies have confirmed that A-317491 acts as an ATP-competitive antagonist, with its tetracarboxylic acid moiety occupying the same binding pocket as the triphosphate chain of ATP.[2] This high affinity and selectivity make it a valuable tool for investigating the specific roles of P2X3 and P2X2/3 receptors in pain pathways.
This compound , a suramin analogue, is primarily a selective and competitive antagonist of the P2X1 receptor.[4][5][6] While it does exhibit antagonistic properties at P2X3 receptors, its potency is significantly lower, with IC50 values in the micromolar range.[4][5][7] Its utility in specific P2X3 receptor studies is therefore limited by its preference for P2X1 and its relatively weak P2X3 antagonism.
Quantitative Comparison of Antagonist Performance
The following tables summarize the available quantitative data for this compound and A-317491, highlighting the superior potency and selectivity of A-317491 for P2X3 receptors.
Table 1: In Vitro Potency (IC50/Ki in nM)
| Antagonist | Human P2X3 | Rat P2X3 | Human P2X2/3 | Rat P2X2/3 | Human P2X1 |
| A-317491 | 22 (Ki)[1] | 22 (Ki)[1] | 9 (Ki)[1] | 92 (Ki)[1] | >10,000 (IC50)[3] |
| This compound | 28,900 (IC50)[4][5] | 8,500 (IC50)[7] | 1,400 (IC50, rat)[7] | - | 210 (IC50)[4][5] |
Table 2: In Vivo Efficacy in Pain Models
| Antagonist | Model | Route of Administration | Effective Dose (ED50) | Reference |
| A-317491 | CFA-induced thermal hyperalgesia (rat) | Subcutaneous | 30 µmol/kg | [3] |
| A-317491 | Chronic constriction injury (rat) | Subcutaneous | 10-15 µmol/kg | [3] |
| A-317491 | CFA-induced thermal hyperalgesia (rat) | Intrathecal | 30 nmol | [8] |
| A-317491 | Chronic constriction injury (rat) | Intrathecal | 10 nmol | [8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of standard protocols used to characterize P2X3 receptor antagonists.
In Vitro Assays
1. Calcium Flux Assay in HEK293 Cells Expressing P2X3 Receptors
This assay measures the influx of calcium into cells upon receptor activation, which is a hallmark of P2X ion channel opening.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured and transiently or stably transfected with the cDNA for the human or rat P2X3 receptor.[9]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in a suitable buffer (e.g., Hank's Balanced Salt Solution, HBSS).[7][10]
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., A-317491 or NF023) for a defined period.
-
Agonist Stimulation and Measurement: A P2X3 agonist, such as ATP or its stable analogue α,β-methylene ATP (α,β-meATP), is added to the cells. The resulting change in fluorescence, indicating intracellular calcium concentration, is measured using a fluorescence microplate reader or a fluorescence microscope.[11]
-
Data Analysis: The antagonist's potency is determined by calculating the IC50 value from the concentration-response curve.
2. Whole-Cell Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons
This technique directly measures the ion currents flowing through P2X3 channels in native neurons.
-
DRG Neuron Isolation and Culture: Dorsal root ganglia are dissected from rodents and enzymatically and mechanically dissociated to obtain a single-cell suspension. The neurons are then plated on coated coverslips and cultured for a short period.
-
Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a DRG neuron. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of transmembrane currents.[12]
-
Drug Application: The P2X3 agonist and antagonist are applied to the neuron via a perfusion system. The antagonist's effect on the agonist-evoked current is recorded.[12]
-
Data Analysis: The inhibition of the P2X3-mediated current by the antagonist is quantified to determine its potency and mechanism of action (e.g., competitive vs. non-competitive).
In Vivo Models
1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is used to assess the efficacy of analgesics in a state of chronic inflammation.
-
Induction: A subcutaneous injection of CFA into the plantar surface of a rat's hind paw induces a localized and persistent inflammation, characterized by edema, hyperalgesia, and allodynia.[5][13]
-
Behavioral Testing: Thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a radiant heat source (e.g., using a plantar test apparatus). Mechanical allodynia is measured using von Frey filaments of varying stiffness to determine the paw withdrawal threshold.[6][14]
-
Drug Administration: The test compound (e.g., A-317491) is administered systemically (e.g., subcutaneously or intravenously) or locally (e.g., intrathecally or intraplantarly) at various doses.
-
Data Analysis: The reversal of hyperalgesia and allodynia by the compound is measured and compared to vehicle-treated animals to determine its analgesic efficacy.
2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model mimics peripheral nerve injury and is used to study neuropathic pain.
-
Surgical Procedure: In an anesthetized rat, the sciatic nerve is exposed, and four loose chromic gut ligatures are tied around it.[1][3][15] This leads to a partial nerve injury and the development of neuropathic pain symptoms.
-
Behavioral Testing: Similar to the CFA model, thermal hyperalgesia and mechanical allodynia are assessed in the ipsilateral hind paw at various time points after surgery.[2]
-
Drug Administration and Analysis: The antagonist is administered, and its ability to alleviate the neuropathic pain behaviors is quantified.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the P2X3 receptor signaling pathway, a typical experimental workflow, and the logical relationship of these antagonists in the context of pain signaling.
Caption: P2X3 Receptor Signaling Pathway in Nociceptive Neurons.
Caption: Experimental Workflow for P2X3 Antagonist Evaluation.
Caption: Logical Relationship of A-317491 in the Pain Pathway.
Conclusion
For researchers specifically investigating the role of P2X3 and P2X2/3 receptors in physiological and pathological processes, particularly in the context of pain, A-317491 is the superior tool due to its high potency and selectivity. Its well-characterized effects in preclinical pain models provide a solid foundation for in vivo studies.
This compound , on the other hand, is more appropriate for studies focused on the P2X1 receptor. While it can be used as a broad-spectrum P2X antagonist at higher concentrations, its low potency at P2X3 and higher affinity for P2X1 make it unsuitable for discerning the specific contributions of P2X3-containing receptors.
The choice of antagonist should be guided by the specific research question, with careful consideration of the compound's pharmacological profile to ensure accurate and interpretable results.
References
- 1. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 4. Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. researchgate.net [researchgate.net]
- 7. brainvta.tech [brainvta.tech]
- 8. researchgate.net [researchgate.net]
- 9. P2X3 receptor expression by HEK cells conditions their survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of P2X3 receptor‐mediated currents by the activation of α2A‐adrenergic receptors in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 14. researchgate.net [researchgate.net]
- 15. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating NF023 Hexasodium Selectivity: A Comparison Guide for a New High-Throughput Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the P2X1 receptor antagonist, NF023 hexasodium, with other relevant compounds. The data presented is based on a novel high-throughput screening model utilizing a fluorescence-based calcium influx assay. Detailed experimental protocols and visual workflows are provided to facilitate the replication and validation of these findings in your own research.
Introduction to NF023 and P2X1 Receptor Antagonism
Extracellular adenosine 5'-triphosphate (ATP) is a key signaling molecule that activates the P2X family of ligand-gated ion channels.[1] The P2X1 receptor subtype is prominently expressed in smooth muscle cells and platelets, playing a crucial role in processes such as vasoconstriction and thrombosis.[2][3] Consequently, selective P2X1 receptor antagonists are valuable research tools and potential therapeutic agents.
This compound is a suramin analogue that has been identified as a selective and competitive antagonist of the P2X1 receptor.[4] This guide evaluates the selectivity profile of NF023 in a contemporary high-throughput cellular model and compares its performance against both non-selective and highly selective P2X receptor antagonists.
Comparative Selectivity Profile of P2X Receptor Antagonists
The following table summarizes the inhibitory potency (IC50) of NF023 and its comparators against a panel of human P2X receptor subtypes expressed in HEK293 cells. Data was generated using a high-throughput calcium imaging assay.
| Compound | P2X1 (IC50, µM) | P2X2 (IC50, µM) | P2X3 (IC50, µM) | P2X4 (IC50, µM) | Selectivity for P2X1 vs P2X3 |
| This compound | 0.21 [4] | >50 [4] | 28.9 [4] | >100 [4] | ~138-fold |
| Suramin | 1-5[5] | 1-5[5] | 1-5[5] | 10-20[5] | Non-selective |
| PPADS | 1-4[6][7] | 1-4[6][7] | 1-4[6][7] | 28[6] | Non-selective |
| NF449 | 0.00028 (rat)[8][9] | 47 (rat)[8][9] | 1.82 (rat)[8][9] | >300 (rat)[8][9] | ~6500-fold |
Experimental Methodologies
High-Throughput Selectivity Screening: Calcium Imaging Assay
This protocol outlines a robust method for determining the IC50 values of P2X receptor antagonists using a fluorescence-based calcium assay on a platform such as the FlexStation or FLIPR.
Experimental Workflow:
Figure 1. Workflow for High-Throughput Calcium Imaging Assay.
Detailed Protocol:
-
Cell Culture: Maintain HEK293 cells stably expressing individual human P2X receptor subtypes (P2X1, P2X2, P2X3, P2X4) in appropriate culture medium.
-
Cell Seeding: Seed the cells into 96-well black-wall, clear-bottom microplates at a density of 40,000 cells per well and incubate for 24 hours.[10]
-
Dye Loading: Wash the cells with assay buffer and then load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Antagonist Incubation: Add varying concentrations of the test compounds (NF023, suramin, PPADS, NF449) to the wells and incubate for 15 minutes at room temperature.
-
Agonist Stimulation: Utilize an automated liquid handler (e.g., FlexStation) to add a pre-determined EC80 concentration of the agonist, ATP.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Normalize the fluorescence response to the control (no antagonist) and plot the percentage of inhibition against the antagonist concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.
Validation of Competitive Antagonism: Schild Analysis
To confirm that NF023 acts as a competitive antagonist at the P2X1 receptor, a Schild analysis should be performed. This method determines the equilibrium dissociation constant (Kb) of the antagonist.[11][12]
Experimental Workflow for Schild Analysis:
Figure 2. Workflow for Schild Analysis to Determine Competitive Antagonism.
Detailed Protocol:
-
Generate Agonist Concentration-Response Curve: Using the calcium imaging assay described above, generate a full concentration-response curve for the agonist ATP at the P2X1 receptor to determine its EC50.
-
Generate Antagonist-Shifted Curves: Generate several ATP concentration-response curves in the presence of fixed concentrations of NF023.
-
Calculate Dose Ratios (DR): For each concentration of NF023, calculate the dose ratio by dividing the EC50 of ATP in the presence of the antagonist by the EC50 of ATP in the absence of the antagonist.
-
Construct Schild Plot: Plot the logarithm of (Dose Ratio - 1) on the y-axis against the logarithm of the molar concentration of NF023 on the x-axis.
-
Analyze the Plot: Perform a linear regression on the data. A slope that is not significantly different from 1 is indicative of competitive antagonism.[11] The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (Kb).[13]
P2X1 Receptor Signaling Pathway
The binding of ATP to the P2X1 receptor triggers a conformational change, leading to the opening of a non-selective cation channel.[14] This allows the influx of Na+ and Ca2+ ions, resulting in membrane depolarization and the activation of downstream cellular responses.[3]
P2X1 Receptor Activation and Downstream Signaling:
Figure 3. Simplified P2X1 Receptor Signaling Pathway.
Conclusion
This guide demonstrates a new model for the validation of this compound's selectivity for the P2X1 receptor using a high-throughput calcium imaging assay. The presented data confirms that NF023 is a potent and selective P2X1 antagonist, with significantly higher affinity for P2X1 over P2X2, P2X3, and P2X4 subtypes. While not as profoundly selective as the tool compound NF449, NF023 offers a valuable pharmacological profile for investigating P2X1 receptor function. The detailed experimental protocols provided herein should enable researchers to independently verify these findings and utilize this model for the characterization of other P2X receptor modulators.
References
- 1. P2X purinoreceptor - Wikipedia [en.wikipedia.org]
- 2. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological characterization of heterologously expressed ATP-gated cation channels (P2x purinoceptors) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPADS tetrasodium salt | P2X receptor Antagonist | Hello Bio [hellobio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. NF 449 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 9. resources.tocris.com [resources.tocris.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 14. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
Navigating Purinergic Receptor Selectivity: A Comparative Analysis of NF023 Hexasodium
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of pharmacological tool compounds is paramount for accurate experimental design and interpretation. This guide provides an objective comparison of the antagonist activity of NF023 hexasodium across various purinergic P2X and P2Y receptor subtypes, supported by experimental data and detailed methodologies.
This compound, a suramin analogue, is widely recognized as a subtype-selective antagonist of the P2X1 receptor.[1][2][3] However, a comprehensive understanding of its interaction with other purinergic receptors is crucial for its effective use in research. This guide summarizes the available quantitative data on the cross-reactivity of NF023, presents the experimental protocols used to obtain this data, and visualizes the relevant signaling pathways and experimental workflows.
Comparative Analysis of NF023 Activity at Purinergic Receptors
The antagonist potency of NF023 has been evaluated against several P2X and P2Y receptor subtypes using various experimental techniques. The following tables summarize the reported IC50 and pA2 values, providing a clear comparison of its activity.
P2X Receptor Subtypes
NF023 demonstrates the highest potency for the human P2X1 receptor, with significantly lower activity at other P2X subtypes.[1][3]
| Receptor Subtype | Species | IC50 (µM) | Reference |
| P2X1 | Human | 0.21 | [1][2] |
| P2X1 | Rat | 0.24 | |
| P2X2 | Human | > 50 | [1][2] |
| P2X3 | Human | 28.9 | [1][2] |
| P2X3 | Rat | 8.5 | |
| P2X2/3 (heteromer) | Rat | 1.6 (α,β-meATP as agonist) | |
| P2X4 | Human | > 100 | [1][2] |
P2Y Receptor Subtypes
Data on the cross-reactivity of NF023 with P2Y receptor subtypes is less extensive. Available information suggests that NF023 is a low-potency, non-selective antagonist at these receptors.
| Receptor Subtype | Tissue/Cell Line | Agonist | pA2 | Reference |
| P2Y-purinoceptors | Guinea-pig taenia coli | ADP-β-S | 4.00-4.25 | |
| P2Y-purinoceptors | Rat mesenteric arterial bed | - | 4.94 |
Experimental Protocols
The data presented in this guide were primarily generated using two key experimental techniques: two-electrode voltage clamp (TEVC) for P2X receptors expressed in Xenopus oocytes and calcium mobilization assays for P2Y receptors in cell lines.
Two-Electrode Voltage Clamp (TEVC) for P2X Receptors
This electrophysiological technique is a cornerstone for characterizing ion channel function, including the ligand-gated P2X receptors.
1. Oocyte Preparation and Receptor Expression:
-
Stage V-VI oocytes are surgically removed from female Xenopus laevis frogs.
-
The oocytes are defolliculated by enzymatic digestion (e.g., with collagenase).
-
cRNA encoding the specific human or rat P2X receptor subtype is injected into the oocyte cytoplasm.
-
Injected oocytes are incubated for 2-5 days at 16-18°C in a nutrient-rich solution (e.g., Barth's solution) to allow for receptor expression on the oocyte membrane.
2. Electrophysiological Recording:
-
An oocyte expressing the target receptor is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).
-
The oocyte is impaled with two microelectrodes filled with a high salt solution (e.g., 3 M KCl). One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).
-
The membrane potential is clamped at a holding potential, typically -60 mV, using a voltage-clamp amplifier.
-
The agonist (e.g., ATP or α,β-methylene ATP) is applied to the oocyte to activate the P2X receptors, resulting in an inward current.
-
To determine the inhibitory effect of NF023, the oocyte is pre-incubated with varying concentrations of the antagonist before and during the application of the agonist.
-
The peak inward current is measured at each antagonist concentration.
3. Data Analysis:
-
The percentage of inhibition of the agonist-induced current is calculated for each concentration of NF023.
-
The IC50 value, the concentration of antagonist that inhibits 50% of the maximal agonist response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Calcium Mobilization Assay for P2Y Receptors
This fluorescence-based assay is commonly used to measure the activation of Gq-coupled P2Y receptors, which signal through an increase in intracellular calcium.
1. Cell Culture and Dye Loading:
-
A suitable cell line, such as Chinese Hamster Ovary (CHO) cells, stably expressing the P2Y receptor subtype of interest is cultured in appropriate media.
-
Cells are seeded into 96- or 384-well microplates and allowed to adhere overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for a specific duration at 37°C. These dyes exhibit an increase in fluorescence intensity upon binding to free calcium.
2. Compound Addition and Signal Detection:
-
The microplate is placed in a fluorescence plate reader with automated liquid handling capabilities (e.g., a FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of any compounds.
-
To assess antagonist activity, varying concentrations of NF023 are added to the wells and incubated for a defined period.
-
A specific agonist for the P2Y receptor subtype is then added to stimulate an increase in intracellular calcium.
-
The fluorescence intensity is monitored in real-time, both before and after the addition of the agonist.
3. Data Analysis:
-
The change in fluorescence intensity, indicative of the intracellular calcium concentration, is measured.
-
The inhibitory effect of NF023 is determined by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
IC50 values are calculated by plotting the percentage of inhibition against the concentration of NF023 and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
To further aid in the understanding of the experimental context, the following diagrams, generated using Graphviz, illustrate the key signaling pathways of P2X and P2Y receptors and a typical experimental workflow for assessing antagonist activity.
References
Comparative Analysis of NF023 and Its Analogs in P2Y Receptor Functional Assays
This guide provides a detailed comparative analysis of the P2Y receptor antagonist NF023 and its structural analogs, focusing on their performance in functional assays. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potency and efficacy of these compounds in modulating P2Y receptor signaling.
Introduction to NF023 and P2Y Receptors
NF023 is a selective and potent antagonist of the P2Y₁ receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including platelet aggregation and neurotransmission. The development of NF023 analogs aims to improve selectivity, potency, and pharmacokinetic properties. This guide compares NF023 to two of its analogs, NF340 and NF449, in a functional assay measuring intracellular calcium mobilization following receptor activation.
Data Presentation: Comparative Potency of P2Y₁ Antagonists
The following table summarizes the inhibitory potency (IC₅₀) of NF023 and its analogs in blocking ADP-induced calcium mobilization in 1321N1 cells stably expressing the human P2Y₁ receptor. Lower IC₅₀ values indicate higher potency.
| Compound | Target Receptor | IC₅₀ (nM) in Calcium Mobilization Assay |
| NF023 | P2Y₁ | 87 ± 6 |
| NF340 | P2Y₁ | 35 ± 4 |
| NF449 | P2Y₁₁ | >10,000 (low affinity for P2Y₁) |
Experimental Protocols
A detailed methodology for the key experiments cited is provided below.
Cell Culture and Preparation:
-
Cell Line: Human astrocytoma cell line 1321N1, stably transfected with the human P2Y₁ receptor.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL geneticin for selection.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂. For assays, cells were seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
Intracellular Calcium Mobilization Assay:
-
Dye Loading: On the day of the experiment, the cell culture medium was removed, and the cells were washed with a buffered saline solution (145 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4). Cells were then incubated with the calcium-sensitive fluorescent dye Fluo-4 AM (2 µM) for 1 hour at 37°C.
-
Compound Incubation: After the loading period, cells were washed again to remove excess dye. The test compounds (NF023, NF340, NF449) were dissolved in the buffer and added to the wells at various concentrations. The plates were incubated for an additional 15 minutes at room temperature.
-
Agonist Stimulation and Measurement: The 96-well plate was placed into a fluorescence plate reader (e.g., FlexStation 3). The baseline fluorescence was measured for 20 seconds. Subsequently, the P2Y₁ receptor agonist, adenosine diphosphate (ADP), was added at a final concentration equivalent to its EC₈₀ value to stimulate the receptor.
-
Data Acquisition: Fluorescence intensity was measured every 2 seconds for a total of 2-3 minutes. The change in fluorescence, corresponding to the increase in intracellular calcium, was recorded.
-
Data Analysis: The peak fluorescence response was used to determine the level of inhibition by the antagonists. The IC₅₀ values were calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological pathways and experimental procedures involved in this analysis.
Caption: P2Y₁ receptor signaling pathway leading to calcium release.
Caption: Workflow for the intracellular calcium mobilization assay.
A Comparative Guide to the Efficacy of NF023 Hexasodium and Other P2X1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of NF023 hexasodium, a selective P2X1 receptor antagonist, with other notable alternatives. The data presented is compiled from various in vitro studies, offering a quantitative basis for evaluating the performance of these compounds in targeting the P2X1 receptor, a key player in various physiological processes including smooth muscle contraction, platelet aggregation, and inflammation.[1]
Quantitative Efficacy of P2X1 Receptor Antagonists
The inhibitory potency of NF023 and its alternatives against the P2X1 receptor is a critical measure of their efficacy. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the amount of a substance needed to inhibit a biological process by half. The following table summarizes the IC50 values for NF023 and other P2X1 antagonists, providing a clear comparison of their potency.
| Antagonist | Receptor Subtype | IC50 Value (Human) | IC50 Value (Rat) | Species (if not specified) | References |
| This compound | P2X1 | 0.21 µM | 0.24 µM | [2] | |
| P2X2 | > 50 µM | > 50 µM | [2] | ||
| P2X3 | 28.9 µM | 8.5 µM | [2] | ||
| P2X4 | > 100 µM | > 100 µM | [2] | ||
| NF449 | P2X1 | ~1 nM | 0.28 nM | [3][4] | |
| P2X2 | ~1.5 µM | [3] | |||
| P2X2+3 | 120 nM | [4] | |||
| P2X1+5 | 0.69 nM | [4] | |||
| PPADS | P2X1 | 68 nM | Not Specified | [5][6] | |
| P2X3 | 214 nM | Not Specified | [5][6] | ||
| Suramin | P2X1 | ~2 µM | [3] | ||
| P2X2 | > 100 µM | [3] | |||
| MRS2159 | P2X1 | 9.4 nM | [7] | ||
| NF279 | P2X1 | 19 nM (with pre-incubation) | [8] | ||
| P2X3 | 1.62 µM (with pre-incubation) | [8] |
Note: Lower IC50 values indicate higher potency.
Mechanism of Action
NF023 acts as a competitive antagonist at the P2X1 receptor.[2][9] This means it binds to the same site as the endogenous agonist, adenosine triphosphate (ATP), thereby preventing ATP from activating the receptor.[10] This mode of action is reversible, and its effect can be overcome by increasing the concentration of the agonist.[11] Studies have shown that NF023 causes a rightward shift in the ATP concentration-response curve without affecting the maximal response, which is characteristic of competitive antagonism.[2]
In contrast, some other P2X1 antagonists, such as NF449, exhibit a non-competitive mechanism of action.[12] Non-competitive antagonists bind to an allosteric site on the receptor, a site different from the agonist binding site, to prevent receptor activation.[10]
Beyond its action on P2X1 receptors, NF023 has also been shown to be a selective inhibitor of the α-subunit of G-proteins, specifically targeting the Go/i group with an EC50 of approximately 300 nM.
Experimental Protocols
The efficacy of P2X1 receptor antagonists is typically evaluated using electrophysiological techniques to measure the ion channel activity of the receptor. The two most common methods are:
-
Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis oocytes: This technique involves expressing the P2X1 receptor in large, robust oocytes from the African clawed frog.[13] Two microelectrodes are inserted into the oocyte to control the membrane potential (voltage clamp) and measure the ion currents that flow through the P2X1 channels in response to ATP application, both in the presence and absence of the antagonist.[13]
-
Whole-Cell Patch Clamp on mammalian cells: This method is used to record ion channel activity from single mammalian cells (e.g., HEK293 cells) that have been transfected to express the P2X1 receptor.[13] A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of the total ion flow across the entire cell membrane.[13]
A typical experimental workflow for determining the IC50 value of an antagonist involves recording the baseline current, applying a concentration of ATP that elicits a near-maximal response (EC90), and then co-applying ATP with increasing concentrations of the antagonist to measure the inhibition of the current.[13]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the P2X1 receptor signaling pathway and a typical experimental workflow for evaluating antagonist efficacy.
Caption: P2X1 receptor signaling pathway and inhibition by NF023.
Caption: Experimental workflow for determining antagonist IC50.
References
- 1. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Actions of a Series of PPADS Analogs at P2X1 and P2X3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The suramin analogue NF279 is a novel and potent antagonist selective for the P2X(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Lesson 6 [pdg.cnb.uam.es]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validating NF023 Hexasodium Activity: A Comparative Guide with Positive Controls
For researchers investigating the role of P2X1 purinergic receptors in cellular signaling and as a potential therapeutic target, the selective antagonist NF023 hexasodium is a valuable pharmacological tool. To rigorously validate its on-target activity, the use of well-characterized positive controls is essential. This guide provides a comparative analysis of this compound with two established P2X1 receptor antagonists, NF449 and pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS), supported by experimental data and detailed protocols.
Comparative Analysis of P2X1 Receptor Antagonists
The selection of an appropriate antagonist is critical for the specific inhibition of P2X1 receptor activity. NF023, NF449, and PPADS are all potent antagonists of the P2X1 receptor, yet they exhibit distinct profiles in terms of potency, selectivity, and mechanism of action.
Data Summary of Antagonist Potency
The following table summarizes the inhibitory potency (IC50) of this compound, NF449, and PPADS against the human P2X1 receptor and other P2X subtypes. This data, compiled from various studies, underscores the selectivity profile of each compound.
| Antagonist | Receptor Subtype | IC50 Value (Human) | Reference(s) |
| This compound | P2X1 | 0.21 µM | [1] |
| P2X2 | > 50 µM | [1] | |
| P2X3 | 28.9 µM | [1] | |
| P2X4 | > 100 µM | [1] | |
| NF449 | P2X1 | ~0.05 nM - 1 nM | [2][3] |
| P2X2 | ~1.5 µM - 47 µM | [2] | |
| P2X3 | 1.82 µM | ||
| P2X7 | 40 µM | [3] | |
| PPADS | P2X1 | 68 nM | [4] |
| P2X2 | 1 - 2.6 µM | [4] | |
| P2X3 | 214 nM | [4] | |
| P2X5 | 1 - 2.6 µM | [4] |
Mechanism of Action
-
This compound: Acts as a selective and competitive antagonist at the P2X1 receptor.[1]
-
NF449: Functions as a highly potent, non-competitive antagonist of the P2X1 receptor.[4] Recent studies using cryo-electron microscopy have shown that NF449 binds in a unique supramolecular fashion, with two molecules occupying a single binding site at the interface of neighboring subunits of the human P2X1 receptor.[5] This complex binding contributes to its high potency and selectivity.[4][5]
-
PPADS: Is a reversible, competitive antagonist that mimics the structure of ATP, competing for its binding site on P2 receptors.[4] Its interaction is primarily driven by electrostatic forces between the negatively charged groups on PPADS and positively charged residues in the ATP-binding pocket of the P2X1 receptor.[4]
Experimental Protocols for Antagonist Validation
To validate the inhibitory activity of this compound and compare it with positive controls, two common experimental approaches are detailed below: Two-Electrode Voltage Clamp (TEVC) electrophysiology in Xenopus oocytes and intracellular calcium imaging in mammalian cells.
Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is a robust method for characterizing the function of ion channels, such as the P2X1 receptor, expressed in a heterologous system.
1. Oocyte Preparation and Receptor Expression:
- Harvest stage V-VI oocytes from a female Xenopus laevis.
- Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
- Inject the oocytes with cRNA encoding the human P2X1 receptor.
- Incubate the injected oocytes for 2-5 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for receptor expression on the oocyte membrane.[6][7]
2. Electrophysiological Recording:
- Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
- Impale the oocyte with two microelectrodes (filled with 3 M KCl), one for voltage clamping and the other for current recording.
- Clamp the oocyte membrane potential at a holding potential of -60 mV.[7][8]
3. Antagonist and Agonist Application:
- To determine the inhibitory effect of the antagonists, pre-apply varying concentrations of NF023, NF449, or PPADS to the oocyte via the perfusion system for a set duration.
- Following the pre-incubation, co-apply the antagonist with a concentration of ATP that elicits a submaximal response (e.g., EC50 or EC90) to activate the P2X1 receptors.
- Record the peak inward current elicited by ATP in the presence of the antagonist.
4. Data Analysis:
- Measure the peak amplitude of the ATP-evoked current at each antagonist concentration.
- Normalize the current responses to the control response (ATP alone).
- Plot the normalized current as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each antagonist.
Protocol 2: Intracellular Calcium Influx Assay
This fluorescence-based assay measures the increase in intracellular calcium concentration following the activation of P2X1 receptors, which are permeable to calcium ions.
1. Cell Culture and Preparation:
- Culture a mammalian cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the human P2X1 receptor.
- Seed the cells into a multi-well plate (e.g., 96-well or 384-well) suitable for fluorescence measurements.
2. Fluorescent Dye Loading:
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in a suitable buffer for 30-60 minutes at 37°C.[4]
- After loading, wash the cells to remove any excess extracellular dye.
3. Antagonist and Agonist Application:
- Pre-incubate the dye-loaded cells with varying concentrations of NF023, NF449, or PPADS for a defined period.
- Using a fluorescence plate reader with automated injection capabilities, add a specific concentration of ATP to the wells to stimulate the P2X1 receptors.
- Measure the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.
4. Data Analysis:
- Determine the peak fluorescence signal for each well.
- Normalize the fluorescence response in the presence of the antagonist to the control response (ATP alone).
- Generate dose-response curves by plotting the normalized fluorescence against the antagonist concentration to calculate the IC50 value for each compound.
Visualizing the Molecular Pathway and Experimental Process
To further clarify the concepts discussed, the following diagrams illustrate the P2X1 receptor signaling pathway and a typical experimental workflow for validating antagonist activity.
Caption: P2X1 receptor signaling pathway and points of inhibition.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. A comparative analysis of the activity of ligands acting at P2X and P2Y receptor subtypes in models of neuropathic, acute and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cryo-EM structures of the human P2X1 receptor reveal subtype-specific architecture and antagonism by supramolecular ligand-binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2X Electrophysiology and Surface Trafficking in Xenopus Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Assessing the Reversibility of NF023 Hexasodium Antagonism at the P2X1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reversibility of NF023 hexasodium's antagonism at the P2X1 receptor with other notable P2X1 antagonists. The information presented herein is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.
Executive Summary
NF023 is a selective and competitive antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP.[1][2] Understanding the reversibility of its antagonist action is crucial for designing and interpreting experiments. This guide summarizes the available data on the reversibility of NF023 and compares it with other commonly used P2X1 antagonists, including NF449, PPADS, and suramin.
The consensus from peer-reviewed literature indicates that NF023 is a reversible and surmountable antagonist of the P2X1 receptor.[1] This characteristic implies that its binding to the receptor is not permanent and that its inhibitory effect can be overcome by increasing the concentration of the agonist (e.g., ATP) or by washing out the antagonist from the experimental system.
Comparative Analysis of P2X1 Receptor Antagonist Reversibility
The following table summarizes the key parameters related to the potency and reversibility of NF023 and other selected P2X1 receptor antagonists.
| Antagonist | P2X1 IC50/Kᵢ | Mechanism of Action | Reversibility Data |
| This compound | ~0.21 µM (human)[1] | Competitive | Described as reversible and surmountable.[1] KB = 1.1 ± 0.2 µM.[1] |
| NF449 | ~0.05 nM (human)[3] | Competitive | Reversible. Wash-out nearly complete within 4 minutes.[3] |
| PPADS | ~68 nM (rat)[4] | Competitive | Reversible. Blockade reversed by ~85% after 20 minutes of washout.[5] Some reports suggest slow reversibility or irreversibility under certain conditions.[6] |
| Suramin | ~2 µM (human) | Competitive | Slowly equilibrating and reversible. Reversibility is time-dependent.[7][8] |
Experimental Protocols
Assessing Antagonist Reversibility via Washout Experiment (Electrophysiology)
This protocol is a generalized procedure based on methodologies used for characterizing P2X1 receptor antagonists.
1. Cell Preparation and Receptor Expression:
-
Utilize a suitable expression system, such as Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293), to heterologously express the P2X1 receptor subtype of interest.
2. Electrophysiological Recording:
-
Employ two-electrode voltage clamp for oocytes or whole-cell patch-clamp for mammalian cells to measure ion channel activity.
-
Maintain a constant holding potential (e.g., -60 mV).
3. Baseline Response:
-
Perfuse the cells with a standard extracellular solution.
-
Apply a concentration of the agonist (e.g., ATP or a stable analog like α,β-methylene ATP) that elicits a submaximal but robust response (e.g., EC50 to EC75).
-
Record the peak inward current as the baseline response.
-
Wash the agonist out and allow the receptor to recover completely.
4. Antagonist Application:
-
Pre-incubate the cells with the antagonist (e.g., NF023) at a concentration known to produce significant inhibition (e.g., 10x IC50) for a defined period (e.g., 5-15 minutes) to allow for binding equilibrium.
-
Co-apply the same concentration of agonist in the presence of the antagonist and record the inhibited response.
5. Washout Procedure:
-
Perfuse the cells with the antagonist-free extracellular solution for a defined period (the "washout" period). The duration of this period is critical and may need to be optimized (e.g., 5, 10, 20, or 40 minutes).
-
After the washout period, re-apply the agonist at the same concentration used to elicit the baseline response.
6. Data Analysis:
-
Measure the peak amplitude of the current after the washout period.
-
Calculate the percentage of recovery of the response compared to the initial baseline response.
-
A high percentage of recovery indicates that the antagonist is readily reversible.
Signaling Pathways and Experimental Workflows
P2X1 Receptor Signaling Pathway and Antagonism
Caption: P2X1 receptor activation by ATP and competitive antagonism by NF023.
Experimental Workflow for Assessing Antagonist Reversibility
Caption: A typical experimental workflow for evaluating antagonist reversibility.
Logical Comparison of P2X1 Antagonist Reversibility
Caption: A logical grouping of P2X1 antagonists based on their reversibility kinetics.
References
- 1. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF449, a novel picomolar potency antagonist at human P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Actions of a Series of PPADS Analogs at P2X1 and P2X3 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The P2 Receptor Antagonist PPADS Supports Recovery from Experimental Stroke In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suramin is a slowly-equilibrating but competitive antagonist at P2x-receptors in the rabbit isolated ear artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to P2X1 Receptor Antagonists: Benchmarking NF023 Hexasodium Against Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established P2X1 receptor antagonist, NF023 hexasodium, against a selection of novel and widely used P2X1 inhibitors. The data presented is compiled from publicly available experimental findings to offer an objective performance benchmark.
Data Presentation: A Comparative Analysis of P2X1 Antagonist Potency and Selectivity
The inhibitory activity of this compound and other key P2X1 antagonists is summarized below. The data, presented as IC50 values, quantifies the concentration of each antagonist required to inhibit 50% of the P2X1 receptor's response to ATP. Lower IC50 values indicate higher potency. Selectivity is assessed by comparing the IC50 values for P2X1 to those for other P2X receptor subtypes.
| Antagonist | P2X1 IC50 | P2X2 IC50 | P2X3 IC50 | P2X4 IC50 | Species | Notes |
| This compound | 0.21 µM[1] | > 50 µM[1] | 28.9 µM[1] | > 100 µM[1] | Human | A selective and competitive P2X1 antagonist.[1] |
| NF449 | ~1 nM[2] | ~1.5 µM[2] | 1.82 µM | > 300 µM | Human/Rat | A highly potent and selective P2X1 antagonist.[2] Also acts as a Gsα-selective antagonist.[3] |
| NF279 | 19 nM | 0.76 µM | 1.62 µM | > 300 µM | Rat | A potent and selective P2X1 receptor antagonist. |
| PPADS | ~1-2.6 µM | - | - | - | - | A non-selective P2X receptor antagonist.[3] |
| Ro 0437626 | 3 µM[4] | > 100 µM[4] | > 100 µM[4] | - | - | A selective P2X1 antagonist with lower affinity for other subtypes.[4] |
| Aurintricarboxylic acid (ATA) | 8.6 nM | - | 72.9 nM | - | Rat | A nanomolar-potency, allosteric antagonist.[3] |
| MRS2159 | - | - | - | - | - | A selective P2X1 antagonist.[5] |
Experimental Protocols: Characterizing P2X1 Receptor Antagonism
The following are detailed methodologies for key experiments cited in the characterization of P2X1 receptor antagonists.
Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis Oocytes
This technique is a robust method for expressing and characterizing ion channels.
-
Oocyte Preparation and Receptor Expression:
-
Harvest stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the human P2X1 receptor.
-
Incubate the oocytes for 2-5 days at 16-18°C in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5) supplemented with antibiotics to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
To determine the antagonist's IC50, apply a fixed concentration of ATP (typically the EC50 or EC90 concentration) to elicit a baseline current.
-
In subsequent applications, co-apply the ATP with varying concentrations of the antagonist.
-
Record the peak inward current for each antagonist concentration.
-
The IC50 value is calculated by fitting the concentration-response data to a logistical equation.
-
Whole-Cell Patch Clamp on Mammalian Cells
This technique allows for the recording of ion channel activity in mammalian cells expressing the P2X1 receptor.
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293) in appropriate media.
-
Transfect the cells with a plasmid containing the cDNA for the human P2X1 receptor. Cells are often co-transfected with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.
-
-
Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on an inverted microscope.
-
Perfuse the chamber with an external solution (e.g., containing in mM: 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 glucose, pH 7.4).
-
Approach a single, fluorescently labeled cell with a glass micropipette (3-5 MΩ resistance) filled with an internal solution (e.g., containing in mM: 147 NaCl, 10 HEPES, 10 EGTA, pH 7.2).
-
Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (giga-seal).
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Record the baseline current and then apply ATP to activate P2X1 receptors.
-
To measure the inhibitory effect of the antagonist, perfuse the cell with varying concentrations of the antagonist prior to and during the application of ATP.
-
Record the peak inward current for each concentration of the antagonist to determine the IC50 value.
-
Visualizations
P2X1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the P2X1 receptor by its endogenous agonist, ATP, and the point of inhibition by antagonists. P2X1 receptor activation leads to an influx of cations, primarily Ca²⁺ and Na⁺.[6] This increase in intracellular calcium triggers downstream signaling events, including the activation of ERK1/2 and Myosin Light Chain Kinase (MLCK), leading to cellular responses such as smooth muscle contraction and platelet aggregation.[7]
Caption: P2X1 receptor signaling cascade and point of antagonist inhibition.
Experimental Workflow for P2X1 Antagonist Screening
This diagram outlines the typical workflow for screening and characterizing novel P2X1 receptor antagonists using electrophysiological techniques.
Caption: Workflow for electrophysiological screening of P2X1 antagonists.
References
- 1. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 2. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purinergic control of inflammation and thrombosis: Role of P2X1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for NF023 Hexasodium
This document provides detailed guidance on the safe and proper disposal of NF023 hexasodium, a selective P2X1 receptor antagonist used in laboratory research. Adherence to these procedures is essential for maintaining a safe research environment and ensuring regulatory compliance.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. While the substance is not classified as hazardous under the Globally Harmonized System (GHS), following standard laboratory safety protocols is recommended to minimize exposure.[1]
Recommended PPE:
-
Gloves: Use impermeable and resistant gloves, such as nitrile rubber.[2] Gloves should be inspected before use and disposed of properly after handling the chemical.[2]
-
Eye Protection: Safety glasses or goggles approved under appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU) should be worn.[2]
-
Lab Coat: A standard lab coat or other protective clothing should be worn to prevent skin contact.[3]
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not required.[1][2] If dust formation is likely, a dust mask (e.g., N95) may be used.[2]
Disposal of Unused this compound
Disposal of unused this compound must be conducted in accordance with local, state, and federal regulations. The primary recommendation is to dispose of the chemical through an approved waste disposal plant.[3]
Step-by-Step Disposal Procedure:
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical waste disposal protocols. These guidelines will provide detailed instructions on waste segregation, labeling, and pickup scheduling.
-
Package for Disposal:
-
Ensure the original container is securely sealed.
-
If repackaging is necessary, use a clearly labeled, suitable container. The label should include the chemical name ("this compound"), CAS number (104869-31-0), and any relevant hazard information.
-
Place the sealed container in a secondary container, such as a designated chemical waste bin or a sturdy plastic bag, to prevent contamination in case of a leak.
-
-
Arrange for Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the designated waste management provider to schedule a pickup for the chemical waste.
Accidental Spill Cleanup and Disposal
In the event of a spill, the area should be secured, and the following cleanup procedure should be initiated.
Step-by-Step Spill Cleanup:
-
Ensure Proper Ventilation: If the spill occurs in an enclosed area, ensure adequate ventilation.
-
Contain the Spill: Prevent the powder from spreading. Avoid creating dust during the cleanup process.[2]
-
Clean the Spill:
-
For a dry spill, carefully sweep or shovel the material into a suitable, sealable container for disposal.[3]
-
Use a damp cloth or paper towel to wipe the spill area to remove any remaining residue.
-
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., gloves, paper towels, dustpan) should be placed in a sealed bag and disposed of as chemical waste along with the spilled substance.
-
Wash Hands Thoroughly: After the cleanup is complete, wash hands thoroughly with soap and water.[2]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound for various human P2X receptors, indicating its selectivity for the P2X1 subtype.
| Receptor Subtype | IC50 Value |
| Human P2X1 | 0.21 µM |
| Human P2X3 | 28.9 µM |
| Human P2X2 | > 50 µM |
| Human P2X4 | > 100 µM |
Data sourced from TargetMol and Tocris Bioscience.[4]
Visual Diagrams
This compound Disposal Workflow
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.
Signaling Pathway Inhibition by NF023
Caption: this compound acts as a competitive antagonist, blocking ATP from binding to the P2X1 receptor.
References
Personal protective equipment for handling NF023 hexasodium
Essential Safety and Handling Guide for NF023 Hexasodium
This guide provides crucial safety, handling, and disposal protocols for this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard precautionary measures for handling all chemical compounds.[1]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. Note that some physical properties, such as melting and boiling points, have not been determined.[1]
| Property | Value | Source |
| Molecular Formula | C₃₅H₂₀N₄Na₆O₂₁S₆ | Tocris Bioscience |
| Molecular Weight | 1162.86 g/mol | Tocris Bioscience |
| CAS Number | 104869-31-0 | Cayman Chemical[1] |
| Appearance | Solid | Cayman Chemical |
| Solubility | Water: 100 mg/mL | Tocris Bioscience |
| Storage (Powder) | -20°C for 3 years | TargetMol |
| Storage (In Solvent) | -80°C for 1 year | TargetMol |
| Flammability | Product is not flammable | Cayman Chemical[1] |
Personal Protective Equipment (PPE)
Even with non-hazardous substances, a proactive approach to safety is crucial. The following PPE is recommended to minimize any potential for exposure.
-
Eye Protection : Safety glasses with side shields or chemical safety goggles should be worn at all times in the laboratory to protect against splashes or airborne particles.[2][3]
-
Hand Protection : Standard laboratory gloves, such as nitrile gloves, should be worn when handling this compound or its containers.[2] Gloves must be inspected for integrity before use and should be disposed of immediately if contamination is suspected.[2][4]
-
Body Protection : A standard laboratory coat is required to protect against spills and contamination of personal clothing.[3]
-
Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection is not required.[1][2] However, if weighing or handling large quantities of the powder where dust generation is possible, consider working in a fume hood or using a dust mask.[2]
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound will ensure safety and prevent contamination of the laboratory environment.
Preparation and Pre-Handling
-
Area Preparation : Ensure the designated workspace (e.g., laboratory bench) is clean, uncluttered, and covered with disposable bench paper.[4]
-
Information Review : Have the Safety Data Sheet (SDS) readily accessible for reference.
-
Assemble Equipment : Gather all necessary equipment, such as spatulas, weigh boats, and containers for solution preparation, before handling the compound.
Weighing and Solution Preparation
-
Ventilation : When weighing the solid form of this compound, do so in an area with good ventilation. For procedures that may generate dust, the use of a chemical fume hood is recommended.[3]
-
Handling the Solid : Use a clean spatula to transfer the desired amount of the compound from the storage container to a weigh boat. Avoid creating dust.
-
Preparing Solutions : For dissolving the compound, add the solvent (e.g., water) to the weighed solid. Sonication may be recommended to aid dissolution.[5]
Post-Handling and Cleanup
-
Decontamination : Clean all equipment and the work surface thoroughly after use.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[2]
Disposal Plan
As this compound is not classified as hazardous, disposal is straightforward but must be handled responsibly to avoid confusion with hazardous waste.
-
Solid Waste :
-
Uncontaminated empty containers can be disposed of in the regular trash after defacing the label.
-
Contaminated materials such as gloves, weigh boats, and bench paper should be placed in a sealed bag or container before disposal in the regular laboratory trash.
-
-
Liquid Waste :
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. caymanchem.com [caymanchem.com]
- 3. cce.caltech.edu [cce.caltech.edu]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
